(R)-4-Mercapto-2-pyrrolidone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-sulfanylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPGJBZLCMARV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440612 | |
| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157429-42-0 | |
| Record name | 4-Mercapto-2-pyrrolidinone, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157429420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2RS44I3DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Chiral Mercapto-Pyrrolidone Scaffold
An In-depth Technical Guide to (R)-4-Mercapto-2-pyrrolidone: A Chiral Synthon for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence is due to its conformational rigidity, metabolic stability, and its ability to serve as a versatile template for presenting functional groups in a defined three-dimensional space. When chirality is introduced, as in (R)-4-Mercapto-2-pyrrolidone, the scaffold's value escalates, providing an enantiomerically pure building block essential for the stereoselective synthesis of complex pharmaceutical agents.[3]
(R)-4-Mercapto-2-pyrrolidone, also known by its IUPAC name (4R)-4-sulfanylpyrrolidin-2-one, combines three critical functionalities: a stereodefined center, a nucleophilic thiol group, and a lactam ring. This unique combination makes it a highly valuable intermediate, particularly in the synthesis of carbapenem antibiotics and other complex molecules where precise stereochemical control is paramount for biological activity.[4] This guide offers a comprehensive examination of its chemical properties, stereoselective synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this potent synthon.
Physicochemical and Computed Properties
While extensive experimental data for (R)-4-Mercapto-2-pyrrolidone is not widely published, its fundamental properties can be summarized from chemical databases and computational models. These properties are crucial for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| IUPAC Name | (4R)-4-sulfanylpyrrolidin-2-one | [5] |
| CAS Number | 157429-42-0 | [5] |
| Molecular Formula | C₄H₇NOS | [5] |
| Molecular Weight | 117.17 g/mol | [5] |
| XLogP3 (Computed) | -0.4 | [5] |
| Hydrogen Bond Donors | 2 (N-H and S-H) | [5] |
| Hydrogen Bond Acceptors | 2 (C=O and S) | [5] |
Predicted Spectroscopic Profile
The structural identity of (R)-4-Mercapto-2-pyrrolidone can be confirmed through standard spectroscopic methods. Below is a predicted analysis of the key signals expected in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the chiral center inducing magnetic inequivalence in adjacent methylene protons (diastereotopicity).
-
N-H (Amide): A broad singlet typically appearing downfield (~7.5-8.5 ppm), which can be exchanged with D₂O.
-
C4-H (Methine): A multiplet (~3.5-4.0 ppm) coupled to the adjacent C3 and C5 methylene protons.
-
C5-H₂ (Methylene α to N): Two diastereotopic protons appearing as distinct multiplets (~3.2-3.6 ppm).
-
C3-H₂ (Methylene α to C=O): Two diastereotopic protons appearing as distinct multiplets (~2.4-2.8 ppm).
-
S-H (Thiol): A singlet or a triplet (if coupled to C4-H) that is often broad and appears over a wide range (~1.5-2.5 ppm). Its position is highly dependent on concentration and solvent.
-
-
¹³C NMR:
-
C=O (Carbonyl): The lactam carbonyl carbon will appear significantly downfield (~175-180 ppm).
-
C4 (CH-S): The chiral carbon attached to the sulfur atom is expected around ~35-45 ppm.
-
C5 (CH₂-N): The carbon adjacent to the nitrogen will be in the ~40-50 ppm range.
-
C3 (CH₂-C=O): The carbon adjacent to the carbonyl will be in the ~30-40 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
N-H Stretch: A moderate to strong, sharp peak around 3200-3300 cm⁻¹.
-
C-H Stretch: Aliphatic stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): A very strong, sharp absorption around 1670-1690 cm⁻¹, characteristic of a five-membered lactam.
-
S-H Stretch: A weak and often broad absorption in the 2550-2600 cm⁻¹ region. This peak can be easily missed.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 117.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the thiol group (•SH) or cleavage of the pyrrolidone ring.
Stereoselective Synthesis from L-Aspartic Acid
The most logical and field-proven approach to synthesizing enantiomerically pure (R)-4-Mercapto-2-pyrrolidone is through a chiral pool strategy starting from the inexpensive amino acid, L-aspartic acid. This pathway ensures precise control over the stereochemistry at the C4 position. The causality behind this choice is that L-aspartic acid provides a pre-existing chiral center which can be chemically manipulated with high fidelity. A well-documented synthesis for a related thione derivative confirms the viability of the key stereochemical inversion step.[4]
The workflow involves an Sₙ2 reaction where a leaving group at the β-position of an L-aspartic acid derivative is displaced by a sulfur nucleophile. This reaction proceeds with complete inversion of stereochemistry, converting the natural (S)-configuration of the starting material to the desired (R)-configuration in the product.
Caption: Stereoselective synthesis of (R)-4-Mercapto-2-pyrrolidone.
Chemical Reactivity and Synthetic Utility
The synthetic utility of (R)-4-Mercapto-2-pyrrolidone is dictated by the reactivity of its thiol and lactam functional groups. Understanding these pathways allows for its strategic incorporation into larger, more complex molecules.
-
Thiol Group (Mercaptan): The thiol is the most reactive site.
-
Nucleophilic Attack (S-Alkylation/Acylation): As a soft nucleophile, the thiolate anion (generated with a mild base like triethylamine or potassium carbonate) readily attacks a wide range of electrophiles, including alkyl halides, epoxides, and acyl chlorides, to form stable thioether or thioester linkages. This is the primary method for attaching the synthon to other molecular fragments.
-
Oxidation: Thiols are susceptible to oxidation. Under mild conditions (e.g., air, I₂, DMSO), they can form disulfide bonds, leading to dimerization. Stronger oxidizing agents can lead to sulfonic acids. This reactivity necessitates handling under an inert atmosphere (e.g., Nitrogen or Argon) for many applications.
-
-
Lactam Group: The five-membered lactam is relatively stable.
-
N-Alkylation/Acylation: The amide N-H can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or acylated, though this is less common than S-alkylation.
-
Hydrolysis: The amide bond is resistant to hydrolysis but can be cleaved under harsh acidic or basic conditions at elevated temperatures.
-
Caption: Key reaction pathways of (R)-4-Mercapto-2-pyrrolidone.
Experimental Protocol: S-Alkylation
The following protocol describes a general, self-validating procedure for the S-alkylation of (R)-4-Mercapto-2-pyrrolidone. The choice of a non-protic solvent prevents interference with the nucleophile, and the use of a mild base ensures selective deprotonation of the thiol over the less acidic N-H group.
Objective: To synthesize an S-alkylated derivative of (R)-4-Mercapto-2-pyrrolidone via nucleophilic substitution.
Materials:
-
(R)-4-Mercapto-2-pyrrolidone (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-4-Mercapto-2-pyrrolidone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe to dissolve the starting material (concentration ~0.1 M).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to allow for the formation of the thiolate anion.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The causality for TLC is to prevent over-running the reaction and to provide a qualitative check of conversion.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure S-alkylated product.
Applications in Drug Development and Research
The primary application of (R)-4-Mercapto-2-pyrrolidone is as a high-value chiral intermediate. Its structure is a key component of the side chains for several carbapenem antibiotics, which are critical last-resort treatments for severe bacterial infections.[4] The stereochemistry and the thiol functionality are both crucial for the binding and efficacy of these drugs.
Beyond antibiotics, chiral pyrrolidines are integral to drugs targeting a wide range of conditions, including epilepsy, depression, and viral infections.[1] The ability to introduce a sulfur-containing side chain with a specific stereochemical orientation makes (R)-4-Mercapto-2-pyrrolidone a powerful tool for medicinal chemists aiming to optimize ligand-receptor interactions and improve the pharmacological profile of drug candidates.
Safety and Handling
(R)-4-Mercapto-2-pyrrolidone should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is not available, compounds containing thiol groups can have unpleasant odors and may be skin or eye irritants. Related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere to prevent oxidation of the thiol group.
References
-
D.A. Horton, G.T. Bourne, M.L. Smythe. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev., 103(3), 893–930 (2003). [Link]
-
Global Substance Registration System (GSRS). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. [Link]
-
PubChem. (R)-4-Mercapto-2-pyrrolidone. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem., 57(24), 10257–10274 (2014). [Link]
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (2014). [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry (2nd ed.). Oxford University Press. (2012). [Link]
-
Seki, M., Miyake, T., Yamanaka, T., & Kondo, K. Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 65(3), 659-664 (2001). [Link]
-
PubChem. (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid | C5H9NO2S | CID 53487025 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of (R)-4-Mercapto-2-pyrrolidone
Foreword: Unveiling a Key Chiral Building Block
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure and biologically active pharmaceutical agents. (R)-4-Mercapto-2-pyrrolidone, a sulfur-containing heterocyclic compound, represents one such pivotal intermediate. Its unique structural features—a lactam ring, a thiol group, and a defined stereocenter—make it a valuable synthon, particularly in the construction of complex molecules such as carbapenem antibiotics. This guide provides an in-depth exploration of the molecular structure of (R)-4-Mercapto-2-pyrrolidone, detailing its synthesis, characterization, reactivity, and significance for researchers, scientists, and drug development professionals. By elucidating the fundamental chemistry of this molecule, we aim to empower chemists to leverage its potential in the creation of novel therapeutics.
Molecular Architecture and Physicochemical Properties
(R)-4-Mercapto-2-pyrrolidone, with the IUPAC name (4R)-4-sulfanylpyrrolidin-2-one, is a chiral organic molecule. Its structure is characterized by a five-membered lactam (a cyclic amide) ring, with a mercapto (-SH) group attached to the carbon at the 4-position. The "(R)" designation specifies the absolute stereochemistry at this chiral center.
| Property | Value | Source |
| Molecular Formula | C₄H₇NOS | PubChem |
| Molecular Weight | 117.17 g/mol | PubChem |
| CAS Number | 157429-42-0 | PubChem |
| Appearance | Not specified (likely a solid or oil) | N/A |
| SMILES | C1S | PubChem |
| InChIKey | RADPGJBZLCMARV-GSVOUGTGSA-N | PubChem |
Table 1: Key Physicochemical Properties of (R)-4-Mercapto-2-pyrrolidone.
The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the lactam ring, along with the polarizable thiol group, influences its solubility and reactivity. The defined stereochemistry is crucial for its application in asymmetric synthesis, where precise three-dimensional orientation is required for biological activity.
Stereoselective Synthesis: A Causality-Driven Approach
The synthesis of enantiomerically pure (R)-4-Mercapto-2-pyrrolidone is critical for its use in pharmaceutical applications. The most logical and field-proven approach utilizes a chiral pool strategy, starting from the readily available and inexpensive amino acid, L-aspartic acid. This choice is deliberate, as the inherent chirality of the starting material can be directly translated to the final product, ensuring the desired (R)-configuration.
A key transformation in this synthetic route is the stereospecific conversion of the amino group of L-aspartic acid into the mercapto group with inversion of configuration. This is typically achieved through an S(_N)2-type reaction, a cornerstone of stereoselective synthesis.
Logical Flow of the Stereoselective Synthesis:
A Comprehensive Technical Guide to the Stereoselective Synthesis of (R)-4-Mercapto-2-pyrrolidone from L-Aspartic Acid
Abstract
This technical guide provides a detailed, research-level overview of a robust and stereoselective synthetic route to (R)-4-Mercapto-2-pyrrolidone, a valuable chiral building block in medicinal chemistry. Utilizing the inexpensive and readily available chiral pool starting material, L-aspartic acid, this synthesis navigates the critical challenges of regioselective functionalization, stereochemical control, and lactam formation. The narrative emphasizes the causal reasoning behind key strategic decisions, from the choice of protecting groups to the specific conditions for stereoinversion and cyclization. Complete with step-by-step protocols, mechanistic diagrams, and a comprehensive summary of intermediates, this document serves as a practical resource for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
The pyrrolidone ring is a privileged scaffold found in a multitude of pharmacologically active compounds.[1] The introduction of specific stereocenters onto this core structure is a key strategy for optimizing biological activity and pharmacokinetic profiles. (R)-4-Mercapto-2-pyrrolidone represents a versatile intermediate, featuring a nucleophilic thiol group poised for further derivatization and a chiral center that can impart specific molecular recognition properties.
The synthesis of such a target from L-aspartic acid is an economically attractive approach, leveraging a natural and enantiomerically pure starting material.[2][3] However, this strategy presents several distinct challenges:
-
Regiodifferentiation: L-aspartic acid possesses two carboxylic acid groups (α and β) that must be chemically distinguished and selectively manipulated.
-
Stereochemical Control: The synthesis must establish the desired (R) configuration at the C4 position, starting from a precursor with an (S) configuration.
-
Lactamization: The five-membered γ-lactam ring must be formed efficiently, avoiding common side reactions such as aspartimide formation.[4][5][6][7]
-
Thiol Management: The reactive thiol group requires a suitable protecting group strategy that is orthogonal to the other reaction conditions employed.[8][9]
The synthetic strategy detailed herein addresses these challenges through a linear sequence, the cornerstone of which is a stereospecific S_N2 displacement reaction to introduce the sulfur functionality with complete inversion of configuration.
Overall Synthetic Workflow
The forward synthesis transforms L-aspartic acid into the target molecule through a series of key transformations including functional group protection, conversion of a carboxylic acid to a leaving group, stereoinvertive nucleophilic substitution, and intramolecular cyclization.
Caption: Overall synthetic workflow from L-aspartic acid.
Detailed Synthesis and Mechanistic Discussion
The following sections dissect the key stages of the synthesis, focusing on the rationale behind the chosen methodologies. The route is primarily adapted from a reported synthesis of the corresponding pyrrolidine-2-thione, where the penultimate intermediate is the direct precursor to our target molecule.[2]
From L-Aspartic Acid to a Key (S)-Bromide Intermediate
The initial challenge is to convert the β-carboxyl group of L-aspartic acid into a suitable leaving group for the subsequent S_N2 reaction. This multi-step process involves:
-
Protection and Esterification: L-aspartic acid is first converted to its β-methyl ester hydrochloride salt (3 ). This step differentiates the two carboxyl groups, allowing for selective chemistry. The α-amino group is then protected, for example, with a trityl group, to prevent its interference in subsequent steps.
-
Reduction and Bromination: The β-methyl ester is selectively reduced to a primary alcohol. This transformation is a standard procedure in amino acid chemistry, often employing reagents like NaBH₄ in the presence of an activating agent.[10][11] The resulting hydroxyl group is then converted into a good leaving group, typically a bromide, using standard reagents like PBr₃ or HBr. This sequence yields the key intermediate, an (S)-4-bromo-2-(protected-amino)butanoic acid derivative (4 ).
The causality here is clear: converting the β-carboxyl group into a primary alcohol and then a bromide transforms an unreactive carbon into an electrophilic center, setting the stage for the crucial nucleophilic substitution.
Stereospecific Introduction of the Thiol Group: The S_N2 Inversion
This step is the stereochemical linchpin of the entire synthesis. The (S)-bromide intermediate (4 ) is treated with a sulfur nucleophile to install the thiol group.
-
Choice of Nucleophile: Potassium thiobenzoate is an excellent choice for this transformation.[2] It serves a dual purpose: the sulfur atom acts as the nucleophile, and the benzoyl group serves as a robust, easily removable protecting group for the resulting thiol. This avoids the need for handling the often volatile and easily oxidized free thiol.
-
Mechanism and Stereochemical Outcome: The reaction proceeds via a classic S_N2 mechanism. The sulfur nucleophile attacks the carbon bearing the bromine from the backside, displacing the bromide ion and inverting the stereocenter. This Walden inversion is highly reliable and ensures that the (S) configuration of the starting bromide is converted to the desired (R) configuration in the product, (R)-4-(benzoylthio)-2-(protected-amino)butanoic acid derivative (5 ).
Caption: S_N2 reaction showing inversion of stereochemistry.
Lactamization: Forming the Pyrrolidone Ring
With the correct stereochemistry and functional groups in place, the next step is to form the five-membered lactam ring. This requires deprotection of the α-amino and α-carboxyl groups of the linear precursor (5 ) to generate the free amino acid, (R)-4-amino-3-benzoylthiobutyric acid (8b ).[2]
This amino acid is then induced to cyclize. A common and effective method is treatment with acetic anhydride.[2] The probable mechanism involves the formation of a mixed anhydride at the carboxylic acid terminus, which creates a highly electrophilic carbonyl carbon. The proximate nucleophilic amino group then attacks this activated carbonyl, displacing acetic anhydride and forming the stable five-membered ring of (R)-4-(benzoylthio)-2-pyrrolidone (9 ). This intramolecular reaction is entropically favored and typically proceeds in good yield.
Final Deprotection to Yield the Target Thiol
The final step is the removal of the S-benzoyl protecting group from intermediate 9 . This is a simple hydrolysis of the thioester. Treatment with a mild base, such as sodium methoxide in methanol, effectively cleaves the thioester bond to liberate the free thiol and methyl benzoate as a byproduct.[2] The mildness of these conditions is crucial to prevent side reactions such as racemization or hydrolysis of the newly formed lactam ring. The final product, (R)-4-Mercapto-2-pyrrolidone, can then be isolated and purified.
Experimental Protocols
The following protocols are adapted from the literature and represent a viable pathway to the target compound.[2] Researchers should consult the original source for specific characterization data.
Protocol 3.1: Synthesis of (R)-4-(Benzoylthio)-2-(tritylamino)butanoic acid methyl ester (5)
-
To a solution of the (S)-bromide precursor (4 ) in anhydrous DMF, add 1.2 equivalents of potassium thiobenzoate.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-thioester 5 .
Protocol 3.2: Synthesis of (R)-4-(Benzoylthio)-2-pyrrolidone (9)
-
The linear amino acid precursor, (R)-4-amino-3-benzoylthiobutyric acid (8b ), is dissolved in acetic anhydride.
-
The solution is heated to approximately 100 °C for 2-3 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is purified by chromatography or recrystallization to afford the protected pyrrolidone 9 .
Protocol 3.3: Synthesis of (R)-4-Mercapto-2-pyrrolidone
-
Dissolve (R)-4-(benzoylthio)-2-pyrrolidone (9 ) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 resin or dropwise addition of acetic acid).
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash chromatography to obtain the final product, (R)-4-Mercapto-2-pyrrolidone.
Data Summary
The following table summarizes the key compounds in the synthetic pathway. Yields are representative and may vary.
| Compound Name | Structure No. | Molecular Formula | Key Transformation | Representative Yield (%) |
| L-Aspartic acid β-methyl ester | 3 | C₅H₉NO₄ | Starting material derivatization | - |
| (S)-Bromide Intermediate | 4 | Varies | Reduction & Bromination | ~80% (over 2 steps) |
| (R)-4-(Benzoylthio)-protected amino acid ester | 5 | Varies | S_N2 Displacement | ~75% |
| (R)-4-(Benzoylthio)-2-pyrrolidone | 9 | C₁₁H₁₁NO₂S | Deprotection & Cyclization | Moderate |
| (R)-4-Mercapto-2-pyrrolidone | - | C₄H₇NOS | Final Thiol Deprotection | High |
Conclusion
This guide outlines a logical and experimentally validated pathway for the stereoselective synthesis of (R)-4-Mercapto-2-pyrrolidone. By starting with the inexpensive chiral precursor L-aspartic acid, the synthesis employs a key stereoinvertive S_N2 reaction to set the crucial C4 stereocenter. The discussion of the causality behind each step—from the choice of protecting groups and reagents to the conditions for cyclization—provides a deeper understanding of the synthetic design. The provided protocols offer a solid foundation for laboratory execution, enabling researchers to access this valuable chiral building block for applications in drug discovery and development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
Chiral Synthesis of 4-Mercapto-2-Pyrrolidone: A Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its conformational rigidity and its prevalence in a vast array of biologically active molecules.[1][2] The introduction of a stereodefined mercapto (-SH) group at the C4 position of the 2-pyrrolidone scaffold unlocks new avenues for drug design, enabling covalent targeting, metal chelation, and novel pharmacophoric interactions. This guide provides an in-depth exploration of robust and stereocontrolled synthetic strategies for accessing enantiomerically pure (R)- and (S)-4-mercapto-2-pyrrolidone. We will dissect two primary field-proven approaches: a chiral pool synthesis starting from L-aspartic acid, and a flexible route centered on the stereoinvertive functionalization of a chiral 4-hydroxy-2-pyrrolidone precursor via the Mitsunobu reaction. Each section is designed to provide not just a protocol, but a deep understanding of the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific drug development campaigns.
Introduction: The Strategic Value of the 4-Mercapto-2-Pyrrolidone Scaffold
The 2-pyrrolidone (or γ-lactam) moiety is a privileged structure in pharmaceutical science, forming the core of drugs ranging from nootropics like Piracetam to complex antibiotics.[3] The incorporation of a chiral center adds a critical layer of three-dimensionality, which is paramount for achieving selective interactions with biological targets.[4] The thiol group, in particular, is a versatile functional handle. Its nucleophilicity and ability to form disulfide bonds make it an ideal anchor for covalent inhibitors, while its metal-binding properties are leveraged in the design of metalloenzyme inhibitors and chelating agents.
The stereochemistry at the C4 position is critical; the spatial orientation of the mercapto group can profoundly influence binding affinity and biological activity. Therefore, access to both (R)- and (S)-enantiomers is highly desirable for comprehensive Structure-Activity Relationship (SAR) studies. This guide focuses on methods that provide absolute stereochemical control, ensuring the production of optically pure materials essential for preclinical and clinical development.
Chiral Pool Synthesis: An Enantioselective Route from L-Aspartic Acid
Nature provides an elegant and cost-effective starting point for chiral synthesis in the form of amino acids.[1][5] L-aspartic acid, with its inherent (S)-stereochemistry, serves as an excellent precursor for the synthesis of (R)-4-mercapto-pyrrolidine derivatives through a pathway involving a key stereochemical inversion step. The following strategy is adapted from the work of Seki and Shimizu, which demonstrates a facile and scalable route.[6]
Rationale and Strategic Overview
The core of this strategy is to utilize the C4 carboxyl group of aspartic acid as a handle to install the desired functionality. The synthesis proceeds through a brominated intermediate where the stereochemistry is set. The crucial step is the subsequent SN2 displacement of the bromide with a sulfur nucleophile. This reaction proceeds with complete inversion of configuration, a cornerstone of stereospecific synthesis, thereby converting the (S)-configured precursor into the desired (R)-configured product.
Synthetic Workflow Diagram
Sources
- 1. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(4R)-4-Sulfanylpyrrolidin-2-one: A Chiral Synthon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidones
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its conformational flexibility, which allows for the precise spatial orientation of substituents, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of stereocenters onto the pyrrolidone core dramatically expands the accessible chemical space, enabling the development of highly selective and potent therapeutic agents. This guide focuses on a particularly valuable derivative, (4R)-4-sulfanylpyrrolidin-2-one , providing a comprehensive overview of its synthesis, physicochemical properties, and critical applications in contemporary drug development. For researchers in medicinal chemistry, understanding the nuances of this chiral building block is paramount for the rational design of next-generation therapeutics, particularly in the fields of infectious diseases and oncology.
Physicochemical Properties of (4R)-4-Sulfanylpyrrolidin-2-one
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| IUPAC Name | (4R)-4-sulfanylpyrrolidin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₄H₇NOS | |
| Molecular Weight | 117.17 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Chirality | (R)-enantiomer | |
| Key Functional Groups | Lactam, Thiol (Mercaptan) |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would typically be determined empirically during process development.
The presence of both a hydrogen bond donor (N-H of the lactam and S-H of the thiol) and multiple hydrogen bond acceptors (the carbonyl oxygen and the sulfur atom) suggests that this molecule will exhibit moderate polarity. The thiol group, with a pKa typically in the range of 8-10, can exist as a neutral thiol or an anionic thiolate at physiological pH, a feature that can be exploited in its role as a nucleophile or a metal-chelating agent in biological systems.
Stereoselective Synthesis of (4R)-4-Sulfanylpyrrolidin-2-one
The synthesis of enantiomerically pure (4R)-4-sulfanylpyrrolidin-2-one is crucial, as the stereochemistry at the C4 position is often critical for biological activity. A highly efficient and stereospecific method to access this compound is via the Mitsunobu reaction, starting from the readily available chiral precursor, (R)-4-hydroxy-2-pyrrolidinone.[3] This reaction proceeds with a complete inversion of stereochemistry at the reacting center, making it an ideal choice for this transformation.[4][5][6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (4R)-4-sulfanylpyrrolidin-2-one.
Detailed Experimental Protocol
Objective: To synthesize (4R)-4-sulfanylpyrrolidin-2-one from (R)-4-hydroxy-2-pyrrolidinone with inversion of stereochemistry.
Materials:
-
(R)-4-hydroxy-2-pyrrolidinone
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium methoxide (NaOMe) in methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-4-hydroxy-2-pyrrolidinone (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (10 volumes).
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add thioacetic acid (1.2 eq). Then, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture will likely turn from colorless to a pale yellow.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification of Thioacetate Intermediate: The crude residue, containing the desired (S)-4-acetylthio-2-pyrrolidinone intermediate and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Hydrolysis: Dissolve the purified thioacetate intermediate in methanol. Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Final Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography to yield (4R)-4-sulfanylpyrrolidin-2-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol product and the phosphine reagent.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the activated intermediates and lead to side products.
-
Dropwise Addition of DIAD at 0 °C: This is to control the exothermic reaction and prevent the formation of byproducts.
-
Thioacetic Acid as Nucleophile: Thioacetic acid is an excellent sulfur nucleophile for the Mitsunobu reaction, and the resulting thioacetate is a stable intermediate that can be easily purified and subsequently deprotected under mild basic conditions.
-
Base-mediated Hydrolysis: Sodium methoxide provides a straightforward and efficient method for the deacetylation of the thioacetate to reveal the free thiol.
Applications in Drug Development
Key Intermediate in Carbapenem Antibiotics
(4R)-4-Sulfanylpyrrolidin-2-one is a critical chiral building block in the synthesis of several carbapenem antibiotics, most notably ertapenem.[7][8][9][10] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.[11]
The side chain at the C2 position of the carbapenem core is a key determinant of the antibiotic's spectrum of activity, stability to β-lactamases, and pharmacokinetic properties. The (4R)-4-sulfanylpyrrolidin-2-one moiety in ertapenem plays a crucial role in enhancing its activity against Gram-negative bacteria and contributes to its prolonged half-life, allowing for once-daily dosing.[8]
Caption: The role of (4R)-4-sulfanylpyrrolidin-2-one in ertapenem synthesis.
Scaffold for Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[12][13][14] Overexpression of certain MMPs is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[15] Consequently, the development of MMP inhibitors is a significant area of research in drug discovery.
The thiol group of (4R)-4-sulfanylpyrrolidin-2-one can act as a potent zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs and thereby inhibiting their enzymatic activity.[16][17] The pyrrolidone scaffold provides a rigid framework for the precise positioning of the thiol group for optimal zinc chelation and allows for the introduction of other substituents to enhance selectivity and pharmacokinetic properties.
Caption: The thiol group chelates the zinc ion in the MMP active site.
Structure-activity relationship (SAR) studies on related mercaptopyrrolidine-based MMP inhibitors have shown that the stereochemistry at the C4 position is critical for potent and selective inhibition of specific MMPs.[18] The (R)-configuration, as in the title compound, can confer a specific orientation of the scaffold within the enzyme's active site, leading to enhanced binding affinity and selectivity.
Conclusion
(4R)-4-Sulfanylpyrrolidin-2-one is a valuable and versatile chiral building block in modern medicinal chemistry. Its efficient, stereospecific synthesis from readily available precursors, combined with its unique physicochemical properties, makes it an attractive synthon for the development of complex drug molecules. Its established role as a key intermediate in the synthesis of broad-spectrum carbapenem antibiotics and its potential as a scaffold for the design of selective matrix metalloproteinase inhibitors highlight its significance in addressing critical unmet medical needs. A thorough understanding of the synthesis and reactivity of this compound, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- Bork, K., & Schönermark, M. (2003). Thiol supplementation inhibits metalloproteinase activity independent of glutathione status.
- Basha, A., Lipton, M., & Weinreb, S. M. (1977). A short, diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 18(48), 4171-4174.
-
Wikipedia contributors. (2023, December 12). Metalloprotease inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
- Brown, F. J., et al. (1998). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Journal of Medicinal Chemistry, 41(14), 2461–2475.
- Shuker, S. B., et al. (1998). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Journal of Medicinal Chemistry, 41(19), 3573-3585.
- Whittaker, M., et al. (1999). Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold. Journal of Medicinal Chemistry, 42(21), 4345–4356.
- Seki, M., et al. (2001). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 65(3), 664-668.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of a New Chiral Pyrrolidine. Molecules, 12(1), 1-8.
- Di Micco, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4967.
- Williams, J. M., et al. (2001). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry, 66(26), 8942-8949.
-
ResearchGate. (n.d.). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6435.
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Mallery, S. R., et al. (2007). Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention. Oral Oncology, 43(6), 584-593.
-
PubChem. (n.d.). Ertapenem. Retrieved from [Link]
- Vafadari, B., et al. (2021). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 22(16), 8963.
-
bioRxiv. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. Retrieved from [Link]
- Merck. (2020). INVANZ® (ertapenem for injection) Product Monograph.
- Dembinski, R. (2009). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. European Journal of Organic Chemistry, 2009(15), 2763-2772.
- Reddy, P. A., et al. (2001). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 12(2), 273-277.
-
Antibiotics. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Retrieved from [Link]
- Nagase, H., & Woessner, J. F. (2003). Matrix Metalloproteinases and Tissue Inhibitors of Metalloproteinases.
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Johns Hopkins ABX Guide. (2025). Ertapenem. Retrieved from [Link]
- Mishra, A., et al. (2018). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. EXCLI Journal, 17, 29-55.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Drugs.com. (n.d.). Ertapenem: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Medscape. (n.d.). Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
ACG Publications. (2011). One Pot Synthesis of 2-Hydroxy Pyrrolidine derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Ertapenem: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Ertapenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases | MDPI [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thiol supplementation inhibits metalloproteinase activity independent of glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Players: A Technical Guide to the Discovery and Characterization of Thiolactam Intermediates in Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Fleeting Intermediates
In the intricate world of antibiotic biosynthesis, the final, stable molecule is but the culmination of a dynamic and often elusive enzymatic ballet. The true mechanistic understanding of how these life-saving compounds are assembled lies in the identification and characterization of their transient intermediates. Among the most fascinating and challenging of these are the thiolactam intermediates. Their inherent reactivity, a double-edged sword that drives the biosynthetic process forward, also renders them notoriously difficult to isolate and study. This guide, intended for the seasoned researcher, delves into the core principles and advanced methodologies that have illuminated the existence and role of these fleeting, yet pivotal, molecular players. We will explore the causality behind experimental design, the logic of analytical approaches, and the synthesis of data that transforms a hypothetical pathway into a validated biochemical reality.
The Genesis of a Hypothesis: Why Thiolactams?
The journey to discovering any transient intermediate begins with a compelling hypothesis. In the context of β-lactam antibiotics like penicillins and cephalosporins, the proposed involvement of thiolactam intermediates arose from a deep understanding of the biosynthetic pathway and the inherent chemistry of the precursor molecules.
The biosynthesis of the penicillin core structure, for instance, starts with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] The key step in the formation of the bicyclic penicillin nucleus is the oxidative cyclization of the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), catalyzed by isopenicillin N synthase (IPNS).[2] Early researchers, armed with knowledge of bio-organic reaction mechanisms, postulated that the formation of the four-membered β-lactam ring and the five-membered thiazolidine ring did not occur in a single, concerted step. The inherent nucleophilicity of the thiol group of the cysteine residue and the electrophilicity of a transiently activated carbonyl group suggested the plausible formation of a thioester or a related sulfur-containing intermediate. A thiolactam, a cyclic thioester, emerged as a chemically sound and logical candidate for such a transient species.
This hypothesis was further bolstered by the understanding that nature often employs thioesters as activated intermediates in a variety of biochemical transformations, including fatty acid and polyketide biosynthesis. The high-energy nature of the thioester bond makes it an excellent leaving group, facilitating subsequent cyclization and rearrangement reactions.
The Investigator's Toolkit: Methodologies for Trapping and Identifying the Unseen
The primary challenge in studying transient intermediates is their fleeting existence.[3] They are, by definition, consumed as quickly as they are formed. Therefore, the experimental design must be geared towards either "trapping" these intermediates to prevent their further reaction or detecting them in real-time under conditions that favor their transient accumulation.
Isotopic Labeling: Tracing the Atomic Journey
Isotopic labeling is a cornerstone technique for elucidating biosynthetic pathways. By introducing atoms with a non-natural isotopic composition (e.g., ¹³C, ¹⁵N, ¹⁸O, or ³⁴S) into precursor molecules, researchers can trace the fate of these atoms as they are incorporated into the final product.[4] In the context of thiolactam intermediates, isotopic labeling studies have been instrumental in confirming the origin of the sulfur atom in the thiazolidine ring of penicillin from cysteine.
Conceptual Workflow for Isotopic Labeling:
Caption: Isotopic labeling workflow for tracing biosynthetic pathways.
Protocol: Isotopic Labeling of Penicillin with [³⁴S]-L-Cysteine
-
Synthesis of Labeled Precursor: Synthesize or procure L-cysteine with a heavy isotope of sulfur (³⁴S). The purity and isotopic enrichment of the precursor are critical for unambiguous results.
-
Culture Preparation: Prepare a culture of a high-yielding strain of Penicillium chrysogenum.
-
Feeding of Labeled Precursor: Introduce the [³⁴S]-L-cysteine to the culture medium at a specific stage of growth, typically during the logarithmic growth phase when antibiotic production is initiated.
-
Fermentation: Continue the fermentation under optimized conditions to allow for the biosynthesis of penicillin.
-
Extraction and Purification: After the fermentation period, extract the penicillin from the culture broth and purify it using chromatographic techniques.
-
Mass Spectrometric Analysis: Analyze the purified penicillin using high-resolution mass spectrometry. A mass shift corresponding to the incorporation of the ³⁴S isotope would provide strong evidence for the direct incorporation of the cysteine-derived sulfur atom.
Rapid Quench-Flow Techniques: A Snapshot of the Reaction in Milliseconds
For enzymatic reactions that proceed rapidly, traditional steady-state kinetics are insufficient to observe the formation and decay of intermediates. Rapid quench-flow techniques offer a solution by allowing the reaction to proceed for a very short, defined period (milliseconds) before being abruptly stopped ("quenched").[5] The quenched reaction mixture can then be analyzed for the presence of intermediates.
Experimental Workflow for Quench-Flow Analysis:
Caption: Workflow for a rapid quench-flow experiment.
Protocol: Trapping an Enzymatic Intermediate using Quench-Flow
-
Reagent Preparation: Prepare solutions of the purified enzyme (e.g., isopenicillin N synthase) and its substrate (e.g., ACV tripeptide) in appropriate buffers. Prepare a quenching solution (e.g., a strong acid or base) that will rapidly inactivate the enzyme.
-
Instrument Setup: Set up a quench-flow apparatus with syringes containing the enzyme, substrate, and quenching solutions. The length of the "aging loop" determines the reaction time.
-
Initiation and Quenching: Rapidly mix the enzyme and substrate solutions to initiate the reaction. After the desired time in the aging loop, the reaction mixture is mixed with the quenching solution.
-
Sample Collection and Analysis: Collect the quenched samples corresponding to different time points. Analyze these samples immediately using techniques like HPLC-MS to identify any new peaks that correspond to potential intermediates.
Enzyme Inhibition and Substrate Analogs: Probing the Active Site
Enzyme inhibitors and non-hydrolyzable substrate analogs are powerful tools for probing the mechanism of an enzymatic reaction.[4] By binding to the active site and preventing the completion of the catalytic cycle, these molecules can sometimes trap the enzyme in a state that reveals the structure of a transient intermediate.
For example, the synthesis of a substrate analog where the thiol group of the cysteine residue is replaced with a group that can still participate in the initial steps of the reaction but cannot be easily eliminated could lead to the accumulation of an intermediate-enzyme complex. This complex could then be studied using techniques like X-ray crystallography to provide a high-resolution snapshot of the intermediate bound in the active site.
The Power of Modern Analytics: Seeing the Unseeable
The successful trapping of a potential intermediate is only half the battle. The next critical step is its unambiguous identification and structural characterization. Modern analytical techniques have revolutionized our ability to analyze complex biological mixtures and elucidate the structures of novel compounds, even at very low concentrations.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Separation and Identification Workhorse
HPLC-MS is an indispensable tool for the analysis of complex mixtures of biomolecules.[5] HPLC separates the components of a mixture based on their physicochemical properties, while the mass spectrometer provides highly accurate mass information, allowing for the determination of the elemental composition of each component.
In the search for thiolactam intermediates, a typical workflow would involve the analysis of quenched reaction mixtures by HPLC-MS. The appearance of a new peak with a mass consistent with the hypothesized thiolactam intermediate would be a strong indicator of its presence. Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide structural information that can be used to confirm its identity.
Table 1: Representative HPLC-MS Parameters for Antibiotic Intermediate Analysis
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase | Good retention and separation of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile | Elutes more hydrophobic compounds. |
| Gradient | 5% to 95% B over 30 min | Allows for the separation of a wide range of compounds. |
| Flow Rate | 0.3 mL/min | Compatible with standard electrospray ionization sources. |
| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization technique suitable for fragile biomolecules. |
| Mass Analyzer | Orbitrap or TOF | Provides high mass accuracy for confident elemental composition determination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While mass spectrometry provides invaluable information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for determining its complete three-dimensional structure.[6] NMR provides information about the connectivity of atoms within a molecule and their spatial relationships.
Obtaining an NMR spectrum of a transient intermediate is extremely challenging due to the low concentrations and instability of these species. However, if a sufficient quantity of a trapped or stabilized intermediate can be isolated, NMR can provide definitive proof of its structure.
The Role of Genomics and Bioinformatics: Predicting the Players
The advent of genomics and bioinformatics has provided a powerful new dimension to the discovery of natural products and their biosynthetic pathways.[7] By sequencing the genome of an antibiotic-producing organism, researchers can identify the gene clusters responsible for the synthesis of the antibiotic.[8]
Bioinformatic analysis of these gene clusters can predict the function of the enzymes encoded by these genes, providing valuable clues about the biosynthetic pathway and the potential intermediates involved. For example, the presence of a gene encoding an enzyme with homology to known thioesterases or cyclases could suggest the involvement of a thiolactam intermediate. This in-silico analysis can guide the design of experiments to trap and identify these intermediates.
Workflow for a Genomics-Guided Approach:
Caption: A genomics-driven workflow for the discovery of biosynthetic intermediates.
Conclusion: From Hypothesis to Validated Discovery
The discovery of thiolactam intermediates in antibiotic biosynthesis is a testament to the power of a multidisciplinary approach that combines classical biochemical techniques with modern analytical and computational methods. It is a journey that begins with a chemically sound hypothesis, progresses through the clever design of experiments to trap and detect fleeting molecules, and culminates in the rigorous structural characterization that provides irrefutable proof. The insights gained from these studies not only deepen our fundamental understanding of how these vital medicines are made but also open up new avenues for the bioengineering of novel antibiotics with improved properties. The unseen players, once brought into the light, have the potential to become the stars of the next generation of antimicrobial therapies.
References
-
Abraham, E.P. (1990). Selective reminiscences of beta-lactam antibiotics: early research on penicillin and cephalosporins. Bioessays, 12(12), 601-606. [Link][1]
-
Challis, G.L. (2025). Hidden Antibiotic Intermediate Beats MRSA by 100-Fold. ScienceBlog.com. [Link][9]
-
Cleland, W.W. (2015). Transient Intermediates in Enzymology, 1964–2008. The Journal of Biological Chemistry, 290(17), 10636-10648. [Link][3]
-
Dodds, E.D. (2003). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry, Vanderbilt University. [Link][5][10]
- Duddeck, H., & Tóth, G. (2008). Structure Elucidation by Modern NMR: A Workbook. Springer.
-
Gay, E., et al. (2021). Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches. Metabolites, 11(8), 543. [Link][7]
-
Jones, C. (2022). Role of Bioinformatics in the Field of Genomics. Journal of Molecular and Genetic Medicine, 16(6). [Link][8]
-
Kardos, N., & Demain, A. L. (2018). Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future?. The Yale journal of biology and medicine, 90(1), 135–142. [Link][11]
-
Li, S., et al. (2024). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Antibiotics, 13(1), 86. [Link][12]
-
Liras, P., & Martin, J. F. (2007). Penicillin and cephalosporin production: A historical perspective. Revista Latinoamericana de Microbiologia, 49(3-4), 88-98. [Link][13]
-
Liras, P., & Martin, J. F. (2018). The History, Present, and Future of β-lactam Antibiotics. IntechOpen. [Link][2]
-
Liu, X., et al. (2022). The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology, 13, 1048925. [Link][14][15]
-
Palzkill, T. (2018). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences, 5, 16. [Link][16]
-
Pires, J., et al. (2018). Past and Present Perspectives on β-Lactamases. Microbiology and Molecular Biology Reviews, 82(4), e00030-18. [Link][6]
-
Tahlan, K., & Jensen, S. E. (2013). Origins of the β-lactam rings in natural products. The Journal of antibiotics, 66(7), 401–410. [Link]
-
Unkles, S. E. (2025). Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens. bioRxiv. [Link][17][18]
- van der Kamp, M. W., & Mulholland, A. J. (2013). Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology. Biochemistry, 52(16), 2708–2728.
- Walsh, C. T. (2003). Posttranslational modification of proteins: expanding nature's inventory. Roberts and Company Publishers.
-
Wencewicz, T. A. (2018). RiPP Antibiotics: Biosynthesis and Engineering Potential. Journal of Biological Chemistry, 293(10), 3394-3404. [Link][19]
-
Zhang, W., et al. (2021). Combating Antimicrobial Resistance in the Post-Genomic Era: Rapid Antibiotic Discovery. Antibiotics, 10(6), 637. [Link][20]
Sources
- 1. Selective reminiscences of beta-lactam antibiotics: early research on penicillin and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient Intermediates in Enzymology, 1964–2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. Past and Present Perspectives on β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. scienceblog.com [scienceblog.com]
- 10. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 17. Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. RiPP Antibiotics: Biosynthesis and Engineering Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety and handling of mercapto-pyrrolidone compounds
An In-depth Technical Guide to the Safe Handling of Mercapto-Pyrrolidone Compounds
Introduction: The Duality of a Powerful Scaffold
Mercapto-pyrrolidone compounds represent a unique class of molecules that merge the distinct chemical functionalities of the pyrrolidone ring and the thiol (mercaptan) group. The pyrrolidone structure is a cornerstone in medicinal chemistry, forming the basis for drugs like the racetam nootropics and appearing in numerous natural alkaloids.[1][2][3] The thiol group, a sulfur analogue of an alcohol, is a versatile functional handle in organic synthesis and a key component in various biologically active organosulfur compounds.[4][5][6] This combination, exemplified by molecules such as 1-(2-mercaptoethyl)pyrrolidin-2-one[7], offers significant potential in drug development and materials science.
However, this structural duality presents a parallel duality in risk. The pyrrolidone moiety, particularly N-methyl-2-pyrrolidone (NMP), is a well-documented reproductive toxicant.[8][9] Simultaneously, the thiol group is notorious for its intense, unpleasant odor and its potential to cause respiratory and skin irritation.[10][11] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with these compounds, ensuring their safe handling, use, and disposal. The core philosophy is not just to follow procedures, but to understand the chemical and toxicological rationale that underpins them.
Section 1: Hazard Identification and Integrated Toxicology
A thorough understanding of the toxicology of mercapto-pyrrolidone compounds requires an analysis of both the pyrrolidone core and the mercaptan functional group. The overall risk profile is a synthesis of the hazards posed by each component.
The Pyrrolidone Core: Systemic & Reproductive Risks
The most studied analogue for the pyrrolidone core is N-methyl-2-pyrrolidone (NMP). Regulatory bodies have extensively evaluated its toxicity.
-
Reproductive Toxicity : NMP is classified as a Category 1B reproductive toxicant, with evidence suggesting it may damage fertility or the unborn child.[12][13] The U.S. Environmental Protection Agency (EPA) has determined that NMP presents an unreasonable risk of injury to human health, specifically identifying risks for developmental post-implantation fetal loss from short-term exposure and reduced fertility from long-term exposure.[8] This is the most significant systemic hazard associated with this class of compounds.
-
Irritation : NMP is a known skin and eye irritant (Category 2) and can cause respiratory tract irritation.[12][14]
-
Dermal Absorption Enhancement : A critical, often overlooked, property of the pyrrolidone core is its ability to enhance the dermal absorption of other chemicals.[9] This means the pyrrolidone moiety can facilitate the entry of the entire mercapto-pyrrolidone molecule—and potentially other substances in a solution—through the skin, increasing systemic exposure.
The Mercaptan Group: Acute & Localized Risks
The thiol group's hazards are more immediate and localized, though systemic effects can occur at high concentrations.
-
Extreme Odor : Thiols are characterized by a powerful and disagreeable odor, often described as resembling rotten cabbage or garlic.[10] The human nose can detect some mercaptans at concentrations in the parts-per-billion (ppb) range, far below the occupational exposure limits.[15][16] While this provides an excellent warning property, it can also cause significant distress and nuisance.[17]
-
Inhalation Hazard : Inhalation is a primary exposure route. Breathing in mercaptans can irritate the nose, throat, and lungs.[18] Higher exposures can lead to central nervous system effects, including headache, nausea, dizziness, and loss of coordination.[15][18]
-
Contact Hazard : Direct contact with liquid mercaptans can irritate the skin and eyes.[10][18]
The combined toxicological profile is visualized below, highlighting the dual sources of risk.
Section 2: Physicochemical Properties and Exposure Limits
Safe handling protocols are derived from a compound's physical properties and established exposure limits. While data for specific mercapto-pyrrolidone derivatives is sparse, the properties of NMP and simple mercaptans provide a conservative basis for risk assessment.
Physicochemical Data
This table summarizes key properties of N-methyl-2-pyrrolidone (NMP), a representative pyrrolidone, and Methyl Mercaptan, a simple thiol. These values inform storage, handling, and emergency response.
| Property | N-Methyl-2-pyrrolidone (NMP) | Methyl Mercaptan | Rationale for Importance |
| CAS Number | 872-50-4[19] | 74-93-1[10] | Unique chemical identification. |
| Molar Mass | 99.133 g/mol [19] | 48.1 g/mol [10] | Used in concentration and stoichiometry calculations. |
| Appearance | Colorless to yellow liquid[19] | Colorless gas with disagreeable odor[10] | Visual identification and state at room temperature. |
| Boiling Point | 202 °C (396 °F)[12][19] | 6 °C (43 °F)[10] | Indicates volatility and potential for airborne exposure. |
| Flash Point | 91 °C (196 °F)[19] | -18 °C (0 °F)[10] | Defines flammability hazard and safe heating limits. |
| Solubility in Water | Miscible[19] | 2%[10] | Affects workup procedures, spill cleanup, and waste disposal. |
| Vapor Pressure | Low | 1.7 atm[10] | High vapor pressure indicates a significant inhalation hazard. |
Occupational Exposure Limits (OELs)
OELs are established for workers' health protection. Given the reproductive toxicity of the pyrrolidone core and the irritation potential of mercaptans, exposure must be minimized. The limits for parent compounds should be considered as a baseline for risk management.
| Organization | Substance | Exposure Limit | Citation |
| OSHA (PEL) | Methyl Mercaptan | 10 ppm (Ceiling) | [18][20] |
| NIOSH (REL) | Methyl Mercaptan | 0.5 ppm (Ceiling, 15 min) | [10][18][20] |
| ACGIH (TLV) | Methyl Mercaptan | 0.5 ppm (8-hr TWA) | [16][18] |
| ACGIH (TLV) | N-Methyl-2-pyrrolidone | No established TLV, but skin notation and sensitization warnings exist. |
Causality Insight: The extremely low OELs for mercaptans are driven by their irritant properties and potential for systemic effects at higher concentrations. The lack of a specific OEL for NMP from some organizations is often coupled with qualitative warnings about its reproductive toxicity and dermal absorption, signifying that exposure should be kept as low as reasonably achievable (ALARA).
Section 3: Risk Assessment and the Hierarchy of Controls
Effective safety management relies on a proactive risk assessment and the implementation of a layered defense system known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
-
Elimination/Substitution : The most effective control is to avoid using the hazardous substance altogether. Can a non-mercaptan analogue or a pyrrolidone derivative with a better toxicological profile be used? While often not possible in discovery research, this question must always be the first consideration.[18]
-
Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. For mercapto-pyrrolidone compounds, these are non-negotiable .
-
Fume Hood : All handling of these compounds, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood.[17] This is critical for containing the malodorous and toxic vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation.[13]
-
-
Administrative Controls : These are procedures and policies to reduce exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving these compounds.
-
Designated Areas : Clearly mark areas where mercapto-pyrrolidones are stored and handled.
-
Training : All personnel must be trained on the specific hazards, including the reproductive risks and the proper use of controls and PPE.[18]
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with higher-level controls.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Due to the dual risk of skin irritation and enhanced dermal absorption, proper glove selection is critical. Double-gloving is recommended. Choose gloves resistant to both the pyrrolidone and thiol components. Neoprene or butyl rubber gloves are often recommended for mercaptans.[15][18] Always check the manufacturer's glove compatibility chart.
-
Body Protection : A lab coat must be worn and kept buttoned.
-
Respiratory Protection : A respirator may be required for non-routine operations or emergencies.[10] The selection must be based on a formal exposure assessment.
-
Section 4: Standard Operating Protocol for Safe Handling
This protocol provides a self-validating system for the routine handling of mercapto-pyrrolidone compounds in a laboratory setting.
Objective: To safely weigh, transfer, and use a mercapto-pyrrolidone compound in a chemical reaction.
Pre-Requisites:
-
User has read and understood the Safety Data Sheet (SDS) for the compound and all other reagents.
-
User is fully trained on the reproductive and acute hazards.
-
A certified chemical fume hood is available and functioning correctly.
-
All necessary PPE is available and in good condition.
-
A designated waste container and a "thiol quench" solution (see Section 6) are prepared and present in the fume hood.
Methodology:
-
Preparation (Inside the Fume Hood): 1.1. Don all required PPE: safety goggles, lab coat, and double gloves. 1.2. Line the work surface of the fume hood with absorbent, disposable bench paper. 1.3. Pre-label all glassware (beakers, reaction flasks, etc.). 1.4. Place the designated waste container and thiol quench solution in a back corner of the hood.
-
Weighing and Transfer: 2.1. Place a tared weigh boat on an analytical balance inside the fume hood. 2.2. Carefully transfer the approximate required amount of the mercapto-pyrrolidone compound into the weigh boat using a clean spatula. 2.3. Immediately and securely close the primary container of the compound. 2.4. Record the exact weight. 2.5. Carefully add the weighed compound to the reaction flask. 2.6. Validation Step: Place the used weigh boat and spatula directly into the thiol quench solution to neutralize any residual material. This prevents odor release from the lab trash.
-
Reaction and Workup: 3.1. Perform all subsequent reaction steps (solvent addition, heating, etc.) within the fume hood. 3.2. If heating, use a condenser to prevent the release of volatile materials. 3.3. During workup (e.g., extractions), ensure all aqueous layers that have been in contact with the thiol are collected in a dedicated, labeled container for treatment. Do not pour them directly down the drain.
-
Post-Procedure Cleanup: 4.1. All contaminated glassware and equipment should be rinsed with a small amount of an appropriate solvent, and the rinsate added to the hazardous waste container. 4.2. Submerge all rinsed glassware in the thiol quench solution for at least 24 hours to ensure complete deodorization before standard washing.[17] 4.3. Wipe down the fume hood surfaces with a suitable solvent, followed by a cleaning solution. Dispose of the used bench paper and wipes in the solid hazardous waste stream. 4.4. Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly with soap and water.[13]
Section 5: Emergency Procedures
Preparedness is key to managing unexpected events.
Spill Management
The response to a spill depends on its size and location. The following workflow outlines the decision-making process.
Small Spill (Inside Fume Hood):
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, universal binding agent).[21]
-
Carefully scoop the absorbed material into a designated waste container.
-
Liberally apply a thiol quench solution (see below) to the spill area. Let it sit for at least 30 minutes.
-
Wipe the area clean and dispose of all materials as hazardous waste.
Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Call your institution's emergency response team.
First Aid Measures
-
Inhalation : Remove the person to fresh air. If they feel unwell, call a poison center or doctor.
-
Skin Contact : Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[22]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.
Section 6: Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and odor complaints.
The "Thiol Quench" Solution
The primary method for neutralizing the odor and reactivity of thiol waste is through oxidation. A freshly prepared bleach solution is highly effective.
Protocol for Preparing Thiol Quench Solution:
-
In a designated container inside a fume hood, prepare a ~10-15% solution of household bleach (sodium hypochlorite) in water.
-
Alternatively, an alkaline solution of potassium permanganate can be used, but bleach is often more convenient.
-
Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that converts the foul-smelling thiol (R-SH) into a non-volatile, low-odor, and water-soluble sulfonic acid (R-SO₃H) or its salt.[23] This chemical transformation is the reason this method is so effective for deodorization.[17][24]
Waste Stream Management
-
Aqueous Waste : All aqueous layers from workups that may contain mercapto-pyrrolidone should be collected. Treat this waste by slowly adding the thiol quench solution in the fume hood until the odor is gone. Allow it to sit for several hours before neutralizing and managing it as hazardous aqueous chemical waste according to institutional guidelines.
-
Solid Waste : Contaminated items (gloves, paper towels, silica gel) should be placed in a sealed, labeled hazardous waste container. If heavily contaminated with liquid, they should first be treated with quench solution where feasible.
-
Glassware : As described in the handling protocol, all contaminated glassware must be decontaminated with the quench solution for at least 24 hours before washing.[17]
Conclusion
Mercapto-pyrrolidone compounds are valuable tools in chemical research and development, but their safe use demands a disciplined and informed approach. The risks they pose—systemic reproductive toxicity from the pyrrolidone core and acute irritation and malodor from the thiol group—are significant but manageable. By understanding the "why" behind safety protocols, implementing the hierarchy of controls with an emphasis on engineering solutions like fume hoods, and adhering to rigorous handling and disposal procedures, researchers can confidently and safely harness the potential of these unique molecules.
References
- Right to Know - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. (2025). Sigma-Aldrich.
- EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. (2022). U.S. Environmental Protection Agency.
- Gas Odorants - Safety. (n.d.). ASGMT.
- SAFETY DATA SHEET: N-methyl-2-pyrrolidone. (2025). Sigma-Aldrich.
- Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). (n.d.). European Commission.
-
Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]
- Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH.
-
Methyl mercaptan - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]
- SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015). Greenfield Global.
- Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH&Co.KG.
- Material Safety Data Sheet: 1-Methyl-2-pyrrolidone. (n.d.). Fisher Scientific.
- Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. (2024). GPL Odorizers.
- How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry.
-
Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. (n.d.). PubMed. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
- 2-Pyrrolidinone, 1-(2-mercaptoethyl)-. (n.d.). US EPA Substance Registry Services.
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]
-
METHYL MERCAPTAN (METHANETHIOL). (2022). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Mercaptan Toxicity. (2023). NCBI Bookshelf. Retrieved from [Link]
- Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
-
Pyrrolidone derivatives. (n.d.). PubMed. Retrieved from [Link]
- Safe Handling of Thiols. (n.d.). Princeton University Environmental Health & Safety.
-
Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (2023). PubMed. Retrieved from [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008). University of California, Irvine.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. epa.gov [epa.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan [cdc.gov]
- 11. How To [chem.rochester.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemos.de [chemos.de]
- 14. greenfield.com [greenfield.com]
- 15. asgmt.com [asgmt.com]
- 16. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 17. faculty.washington.edu [faculty.washington.edu]
- 18. nj.gov [nj.gov]
- 19. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 20. METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration [osha.gov]
- 21. carlroth.com [carlroth.com]
- 22. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. chemistry.mtu.edu [chemistry.mtu.edu]
- 24. epfl.ch [epfl.ch]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of the Ertapenem Side Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its unique C-2 side chain, a prolyl-3-aminobenzoic acid moiety, contributes significantly to its high protein binding, extended plasma half-life, and once-daily dosing regimen.[3] This document provides a comprehensive guide to the experimental protocol for the synthesis of this critical side chain, starting from readily available (4R)-hydroxy-L-proline. The protocol herein is a synthesis of established methods, offering a detailed, step-by-step procedure with explanations for key experimental choices, aimed at ensuring reproducibility and high yield.
Introduction: The Significance of the Ertapenem Side Chain
The bactericidal action of ertapenem stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[] The structure of the C-2 side chain is a key determinant of the pharmacokinetic and pharmacodynamic properties of carbapenems.[3] The prolyl-3-aminobenzoic acid side chain of ertapenem confers a longer half-life compared to other carbapenems like tebipenem, which has an azetidino-thiazolidine side chain.[3] The efficient and stereocontrolled synthesis of this side chain is, therefore, a critical aspect of the overall manufacturing process of ertapenem.
The synthetic strategy outlined in this guide focuses on a robust and scalable pathway that begins with the readily available chiral building block, (4R)-hydroxy-L-proline. The protocol emphasizes the use of appropriate protecting groups to prevent unwanted side reactions and ensure the desired stereochemistry of the final product.
Overall Synthetic Strategy
The synthesis of the ertapenem side chain can be conceptually broken down into several key stages, starting from (4R)-hydroxy-L-proline. The general workflow involves:
-
Protection of the Amine and Carboxylic Acid Moieties: To prevent interference during subsequent reactions, the secondary amine and the carboxylic acid of the proline ring are protected.
-
Activation of the Hydroxyl Group: The hydroxyl group on the proline ring is converted into a good leaving group to facilitate nucleophilic substitution.
-
Introduction of the Thiol Group: A protected thiol group is introduced at the C-4 position of the proline ring via an SN2 reaction.
-
Amide Bond Formation: The protected proline derivative is coupled with a derivative of m-aminobenzoic acid.
-
Deprotection: Finally, all protecting groups are removed to yield the desired ertapenem side chain.
The following diagram illustrates the high-level workflow for the synthesis of the ertapenem side chain.
Caption: High-level workflow for the synthesis of the ertapenem side chain.
Detailed Experimental Protocol
This protocol details a multi-step synthesis of the ertapenem side chain. Each step is accompanied by an explanation of the underlying chemical principles.
Materials and Reagents
| Reagent | Grade | Supplier |
| (4R)-Hydroxy-L-proline | ≥99% | Sigma-Aldrich |
| p-Nitrobenzyl chloroformate | ≥98% | Sigma-Aldrich |
| Diisopropyl phosphite | 97% | Sigma-Aldrich |
| Sodium hypochlorite solution | 10-15% | Sigma-Aldrich |
| Sodium hydroxide | ≥98% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| m-Aminobenzoic acid | 99% | Sigma-Aldrich |
| Palladium on carbon (5% Pd/C) | Johnson Matthey | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Hydrochloric acid | 37% | Fisher Scientific |
Step-by-Step Synthesis
The following diagram provides a visual representation of the key chemical transformations in this protocol.
Caption: Chemical reaction scheme for ertapenem side chain synthesis.
Step 1: Protection of (4R)-Hydroxy-L-proline
-
Rationale: The secondary amine of the proline ring is nucleophilic and can interfere with subsequent reactions. Protection with a p-nitrobenzyloxycarbonyl (PNZ) group is advantageous as it can be removed under mild hydrogenolysis conditions in the final step.[5][6]
-
Procedure:
-
Dissolve 1.5 kg of (4R)-hydroxy-L-proline in a 20L reactor containing 12 kg of deionized water and 1 kg of sodium hydroxide. Stir until a clear solution is obtained and cool the mixture to 0-5 °C.[5]
-
Slowly add a solution of 2.7 kg of p-nitrobenzyl chloroformate in 3 kg of dichloromethane to the cooled solution over approximately 2 hours, maintaining the temperature at 0-5 °C.[5]
-
Continue stirring at 0-5 °C for 3 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[5]
-
Separate the organic layer. Wash the aqueous layer with 3 kg of dichloromethane.[5]
-
Cool the aqueous layer to below 15 °C and adjust the pH to 2 with concentrated sulfuric acid.[5]
-
Cool the acidified solution to 0 °C to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain (2S, 4R)-4-hydroxy-1-(((4-nitrobenzoyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid.[5]
-
Step 2: Synthesis of N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline (Intermediate)
-
Rationale: This intermediate is crucial for activating the hydroxyl group for the subsequent nucleophilic substitution.[1] The use of a phase transfer catalyst can improve the reaction yield and purity.[1]
-
Procedure:
-
To an aqueous solution of (4R)-hydroxy-L-proline, add sodium hydroxide to adjust the pH to 9-10.[1]
-
Add diisopropyl phosphite and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to the alkaline solution and stir.[1]
-
Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide. The reaction is exothermic and should be controlled.
-
Continue stirring at room temperature until the reaction is complete (monitored by HPLC).
-
Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried. A yield of up to 98.3% with a purity of over 99.5% can be achieved with this method.[1]
-
Step 3: Introduction of the Thiol Group
-
Rationale: The hydroxyl group of the protected proline is converted to a mesylate, a good leaving group. This is followed by an SN2 reaction with a thiol source, such as potassium thioacetate, to introduce the sulfur atom with inversion of stereochemistry.
-
Procedure:
-
The N-protected hydroxyproline derivative from Step 1 is dissolved in an anhydrous solvent like dichloromethane.
-
The solution is cooled to 0 °C, and triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried and concentrated.
-
The resulting mesylate is then reacted with potassium thioacetate in a polar aprotic solvent like DMF to yield the thioacetate derivative.
-
Step 4: Amide Coupling with m-Aminobenzoic Acid
-
Rationale: The carboxylic acid of the proline derivative is activated and then reacted with a protected form of m-aminobenzoic acid to form the crucial amide bond.
-
Procedure:
-
The N-protected, S-acetylated proline derivative is hydrolyzed to the free thiol.
-
The free thiol is then coupled with a p-nitrobenzyl ester of m-aminobenzoic acid. This can be achieved using a variety of coupling agents.
-
Alternatively, a thiolactone intermediate can be formed and subsequently reacted with m-aminobenzoic acid.[7]
-
Step 5: Deprotection to Yield the Final Side Chain
-
Rationale: The final step involves the removal of all protecting groups. The PNZ group is removed by catalytic hydrogenation.
-
Procedure:
-
The fully protected side chain is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
5% Palladium on carbon is added as a catalyst.
-
The mixture is subjected to hydrogenation at a pressure of 1.0-2.5 MPa and a temperature of 25-40 °C until the reaction is complete.[6]
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The final product, the ertapenem side chain, can be isolated as its hydrochloride salt by treatment with an ethanolic solution of hydrogen chloride.[6]
-
Data Presentation and Characterization
The successful synthesis of the ertapenem side chain and its intermediates should be confirmed by various analytical techniques.
| Intermediate/Product | Analytical Technique | Expected Results |
| Protected Hydroxyproline | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the protected structure. |
| Thiolated Proline Derivative | ¹H NMR, ¹³C NMR, MS | Appearance of signals corresponding to the thioacetate or thiol group. |
| Coupled Product | ¹H NMR, ¹³C NMR, MS | Presence of signals from both the proline and aminobenzoic acid moieties. |
| Final Side Chain | ¹H NMR, ¹³C NMR, MS, HPLC | Purity ≥98%, spectra confirming the removal of protecting groups. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in protection step | Incomplete reaction; side reactions. | Ensure proper temperature control; monitor reaction closely by TLC/HPLC. |
| Incomplete mesylation | Degradation of mesyl chloride; insufficient base. | Use fresh mesyl chloride; ensure stoichiometric amount of triethylamine. |
| Low yield in hydrogenation | Inactive catalyst; insufficient hydrogen pressure. | Use fresh catalyst; ensure proper sealing of the reaction vessel and adequate hydrogen pressure. |
| Impure final product | Incomplete reactions; carry-over of impurities. | Optimize purification of intermediates; consider recrystallization or chromatography for the final product. |
Conclusion
The protocol described provides a detailed and robust method for the synthesis of the ertapenem side chain, a critical component of this important antibiotic. By carefully controlling reaction conditions and utilizing appropriate protecting group strategies, researchers can achieve high yields and purity. The insights into the rationale behind each step are intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific research and development goals.
References
- A kind of preparation method of ertapenem side chain synthesis intermedi
- Novel preparation method of ertapenem side chain. CN105439934A.
-
Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. Patsnap Eureka. [Link]
- Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. CN104130262A.
-
Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. National Center for Biotechnology Information. [Link]
-
Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. ResearchGate. [Link]
- A process for prepar
-
A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. ResearchGate. [Link]
-
Ertapenem. PubChem. [Link]
Sources
- 1. CN112341371B - A kind of preparation method of ertapenem side chain synthesis intermediate - Google Patents [patents.google.com]
- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Prodrugs of Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains - Google Patents [patents.google.com]
- 7. CN105439934A - Novel preparation method of ertapenem side chain - Google Patents [patents.google.com]
Application Notes and Protocols: Thioether Side-Chain Installation in Carbapenem Synthesis
A Comprehensive Guide to the Coupling Reaction of (R)-4-Mercapto-2-pyrrolidone with the Carbapenem Core
This document provides a detailed protocol and scientific background for the coupling of the (R)-4-mercapto-2-pyrrolidone side chain to a protected carbapenem core, a critical step in the synthesis of novel carbapenem antibiotics. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent synthesis.
Introduction: The Strategic Importance of the C-2 Thioether Linkage in Carbapenems
Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their potent bactericidal action stems from the inhibition of bacterial cell wall synthesis. The chemical structure of carbapenems, characterized by a fused β-lactam and a five-membered pyrroline ring, is amenable to synthetic modification, particularly at the C-2 position. The introduction of a thioether-linked side chain at this position is a well-established strategy to enhance the metabolic stability and modulate the antibacterial spectrum of the resulting carbapenem derivative.[1]
The specific stereochemistry and functionality of the C-2 side chain are crucial determinants of the final compound's efficacy and safety profile. The (R)-4-mercapto-2-pyrrolidone moiety is a promising candidate for incorporation into novel carbapenem structures due to its potential to engage in specific interactions with bacterial penicillin-binding proteins (PBPs).
This application note details a robust protocol for the nucleophilic addition of (R)-4-mercapto-2-pyrrolidone to an activated carbapenem core, a reaction that proceeds via a thiol-ene type mechanism.[2][3] We will delve into the synthesis of the key precursors, the critical coupling step, and the final deprotection and purification of the target carbapenem.
Reaction Mechanism and Strategy
The core of this synthetic strategy involves the reaction of a thiol with an activated carbapenem intermediate. The most common and effective activated intermediate is the enol phosphate of the carbapenem core. The reaction proceeds through a nucleophilic attack of the thiolate anion on the C-2 position of the carbapenem ring system.
Diagram of the General Reaction Mechanism
Caption: General overview of the coupling reaction.
The choice of protecting groups for the carbapenem core is critical to ensure the stability of the β-lactam ring and to prevent unwanted side reactions. Commonly used protecting groups include p-nitrobenzyl (PNB) for the carboxyl group and p-nitrobenzyloxycarbonyl (PNZ) for the pyrrolidine nitrogen, which can be removed simultaneously in the final deprotection step.[4]
Experimental Protocols
This section provides a step-by-step guide for the synthesis of the key intermediates and the final coupled product.
Synthesis of (R)-4-Mercapto-2-pyrrolidone
The synthesis of (R)-4-mercapto-2-pyrrolidone can be achieved from L-aspartic acid. A plausible synthetic route involves the formation of a protected brominated intermediate, followed by an SN2 reaction with a thiol surrogate, cyclization, and subsequent deprotection.[5] For the purpose of this protocol, we will outline a general, multi-step synthesis based on established chemical transformations.
Protocol 1: Synthesis of (R)-4-Mercapto-2-pyrrolidone
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | Protection and Bromination of L-Aspartic Acid | L-Aspartic acid, protecting agents (e.g., Boc anhydride), brominating agent (e.g., NBS) | Protection of amine and carboxylic acid groups is essential. |
| 2 | SN2 Displacement with Thioacetate | Protected bromo-intermediate, potassium thioacetate | This step proceeds with inversion of configuration to yield the (R)-thioacetate. |
| 3 | Cyclization to form the Pyrrolidone Ring | Deprotected amino-thioester | Intramolecular amidation leads to the formation of the lactam ring. |
| 4 | Thiol Deacetylation | Protected mercapto-pyrrolidone | Hydrolysis of the thioacetate to the free thiol. |
Preparation of the Activated Carbapenem Core (Enol Phosphate)
The carbapenem core, often referred to as the MAP nucleus, needs to be activated at the C-3 position to facilitate the nucleophilic attack by the thiol. This is typically achieved by converting the C-3 hydroxyl group into an enol phosphate.[6][7]
Protocol 2: Preparation of the Carbapenem Enol Phosphate
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | Protection of Carbapenem Core | Commercially available carbapenem precursor | Protection of the carboxyl group with PNB and the pyrrolidine nitrogen with PNZ. |
| 2 | Enol Phosphate Formation | Protected carbapenem core, diphenyl chlorophosphate, base (e.g., DIPEA) | Anhydrous conditions are crucial to prevent hydrolysis of the chlorophosphate. |
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Coupling of (R)-4-Mercapto-2-pyrrolidone with the Carbapenem Enol Phosphate
This is the key bond-forming reaction. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Protocol 3: Coupling Reaction
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | Reactant Preparation | Carbapenem enol phosphate, (R)-4-mercapto-2-pyrrolidone | Both reactants should be dried and handled under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Reaction Setup | Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)) | The reaction is typically performed at low temperatures to control reactivity. |
| 3 | Addition of Base | Diisopropylethylamine (DIPEA) or 1,1,3,3-tetramethylguanidine (TMG) | The base is added dropwise to a solution of the thiol and the carbapenem core. |
| 4 | Reaction Monitoring | Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) | Monitor the disappearance of the starting materials. |
| 5 | Work-up | Quenching with a weak acid, extraction with an organic solvent | The crude product is isolated by extraction and solvent evaporation. |
Deprotection of the Coupled Product
The final step involves the removal of the PNB and PNZ protecting groups to yield the active carbapenem antibiotic.
Protocol 4: Deprotection
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | Hydrogenolysis | Protected carbapenem thioether, Palladium on carbon (Pd/C) catalyst, Hydrogen gas | The reaction is carried out in a suitable solvent system, often a mixture of a polar protic and aprotic solvent. |
| 2 | Reaction Monitoring | HPLC | Monitor the disappearance of the protected starting material and the appearance of the deprotected product. |
| 3 | Catalyst Removal | Filtration through Celite | The catalyst is removed by filtration. |
Purification and Characterization
The final product is purified to remove any remaining impurities and characterized to confirm its structure and purity.
Protocol 5: Purification and Characterization
| Step | Procedure | Techniques | Key Parameters |
| 1 | Purification | Preparative reverse-phase HPLC | A suitable gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is used. |
| 2 | Characterization | High-resolution mass spectrometry (HRMS), Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) | HRMS confirms the molecular weight, and NMR confirms the structure of the final compound.[8] |
Data Presentation and Expected Outcomes
The success of the synthesis should be evaluated at each key stage. The following table provides expected data for the characterization of the final product.
Table 1: Expected Analytical Data for the Final Carbapenem Product
| Analytical Technique | Expected Result |
| HPLC Purity | >95% |
| HRMS | Calculated mass should match the observed mass within ± 5 ppm. |
| ¹H NMR | Characteristic peaks for the carbapenem core and the (R)-4-mercapto-2-pyrrolidone side chain should be present with the correct integration and coupling constants. |
| ¹³C NMR | All expected carbon signals should be present in the correct chemical shift range. |
Troubleshooting and Key Considerations
-
Low Coupling Yield: Ensure all reagents and solvents are anhydrous. The choice of base and reaction temperature can significantly impact the yield. Consider using a stronger, non-nucleophilic base if DIPEA is ineffective.
-
Incomplete Deprotection: The quality of the Pd/C catalyst is crucial. Ensure a fresh and active catalyst is used. The hydrogen pressure and reaction time may need to be optimized.
-
Product Instability: Carbapenems are susceptible to hydrolysis, especially the β-lactam ring.[9] Handle the final product in appropriate buffers and store at low temperatures.
-
Purification Challenges: The polarity of the final carbapenem can make purification challenging. Optimization of the HPLC gradient and column chemistry may be necessary.
Conclusion
The protocol described in this application note provides a comprehensive and scientifically grounded approach for the synthesis of novel carbapenem antibiotics through the coupling of (R)-4-mercapto-2-pyrrolidone with an activated carbapenem core. By carefully controlling the reaction conditions and employing robust purification and characterization techniques, researchers can successfully synthesize and evaluate new carbapenem candidates in the ongoing effort to combat antibiotic resistance.
References
- Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2014). Thiyl Radicals in Organic Synthesis. Chemical Reviews, 114(5), 2587–2693.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Papp-Wallace, K. M., Endimiani, A., Taracila, M. A., & Bonomo, R. A. (2011). Carbapenems: past, present, and future. Antimicrobial agents and chemotherapy, 55(11), 4943–4960.
- Sunagawa, M., Matsumura, H., Inoue, T., Tanimoto, T., & Oku, T. (1990). Synthesis and biological activity of 2-thio-substituted 1-beta-methylcarbapenems. The Journal of antibiotics, 43(5), 519–532.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
- Sato, N., et al. (2003). A practical synthesis of the ertapenem side chain. Organic Process Research & Development, 7(5), 747-751.
- Kahan, F. M., et al. (1979). Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties. The Journal of Antibiotics, 32(1), 1-12.
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201.
- Queenan, A. M., & Bush, K. (2007). Carbapenemases: the versatile β-lactamases. Clinical microbiology reviews, 20(3), 440-458.
- El-Gamal, M. I., & Oh, C. H. (2010). Current status of carbapenem antibiotics. Current topics in medicinal chemistry, 10(18), 1882-1897.
-
PubChem. (R)-4-Mercapto-2-pyrrolidone. Retrieved from [Link]
- Jin, J., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal.
- Liras, S., & Mascal, M. (2006). Carbapenem antibiotic compositions.
- Georg, G. I. (Ed.). (1992). The organic chemistry of .beta.-lactams. VCH.
- Coulton, S., & François, I. (2006). Carbapenems. In Comprehensive Medicinal Chemistry II (pp. 547-582). Elsevier.
- Konosu, T., et al. (1991). Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Tetrahedron: Asymmetry, 2(2), 153-156.
- Lowe, G. (2010). Thiol-ene "click" chemistry: a powerful and versatile tool for materials and biomaterials chemistry. Polymer Chemistry, 1(1), 17-36.
- Green, T. W., & Wuts, P. G. (2007). Protective groups in organic synthesis. John Wiley & Sons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-coupling [sprpages.nl]
- 4. Simultaneous hydrogenolysis of p-nitrobenzyl esters and carbamates side-chains in the THF 1beta-carbapenem OCA-983 in biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
Application Notes and Protocols: Thiol Protection Strategies for (R)-4-Mercapto-2-pyrrolidone
Introduction: The Synthetic Challenge and Strategic Importance of (R)-4-Mercapto-2-pyrrolidone
(R)-4-Mercapto-2-pyrrolidone is a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a thiol group, a lactam ring, and a defined stereocenter, makes it a valuable building block for the synthesis of complex molecular architectures, including novel antibacterial agents and other biologically active molecules.[1]
The thiol group, however, presents a considerable synthetic challenge. Thiols are highly nucleophilic and readily undergo oxidation to form disulfides.[2] This inherent reactivity can interfere with subsequent synthetic steps, leading to undesired side reactions, reduced yields, and complex purification procedures. To overcome these obstacles, the temporary masking of the thiol group with a suitable protecting group is an essential strategy.[3]
This comprehensive guide provides an in-depth analysis of various thiol protection strategies applicable to (R)-4-Mercapto-2-pyrrolidone. We will delve into the mechanistic underpinnings of these strategies, offer detailed, field-tested protocols, and present a comparative analysis to aid in the selection of the most appropriate protecting group for your specific synthetic route. The aim is to equip researchers with the knowledge to confidently and efficiently manipulate this versatile synthetic intermediate.
Guiding Principles for Selecting a Thiol Protecting Group
The ideal thiol protecting group for (R)-4-Mercapto-2-pyrrolidone should exhibit the following characteristics:
-
Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yield under mild conditions that do not compromise the integrity of the pyrrolidone ring or the stereocenter.
-
Stability: The protecting group must be robust enough to withstand a range of reaction conditions planned for subsequent synthetic transformations.
-
Orthogonality: In complex syntheses with multiple functional groups, the chosen thiol protecting group should be selectively removable without affecting other protecting groups present in the molecule.[4]
-
Minimal Impact on Physical Properties: The protecting group should ideally not introduce significant challenges in terms of solubility or purification.
Thiol Protection Strategies for (R)-4-Mercapto-2-pyrrolidone
Herein, we discuss three widely employed thiol protecting groups—Trityl (Trt), Benzyl (Bn), and Acetamidomethyl (Acm)—and their application to (R)-4-Mercapto-2-pyrrolidone.
The Trityl (Trt) Group: A Bulky and Acid-Labile Shield
The triphenylmethyl (trityl) group is a sterically hindered protecting group that offers excellent protection for thiols. Its bulkiness can also impart a degree of steric shielding to the surrounding molecular environment. The key advantage of the Trt group is its lability under acidic conditions, allowing for selective deprotection in the presence of acid-stable protecting groups.[3]
This protocol is based on the general principle of nucleophilic substitution where the thiolate anion of (R)-4-Mercapto-2-pyrrolidone attacks the trityl chloride.
-
Diagram of the Protection Workflow:
Figure 1: Workflow for the S-tritylation of (R)-4-Mercapto-2-pyrrolidone.
-
Step-by-Step Protocol:
-
Dissolve (R)-4-Mercapto-2-pyrrolidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-4-(Tritylthio)-2-pyrrolidone.
-
The deprotection mechanism involves the protonation of the sulfur atom followed by the departure of the stable trityl cation. A scavenger is used to trap the highly reactive trityl cation and prevent side reactions.
-
Diagram of the Deprotection Workflow:
Figure 2: Workflow for the deprotection of S-trityl group.
-
Step-by-Step Protocol:
-
Dissolve (R)-4-(Tritylthio)-2-pyrrolidone (1.0 eq) in DCM.
-
Add triisopropylsilane (TIPS) (5-10 eq) as a scavenger.
-
Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (10-20% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected (R)-4-Mercapto-2-pyrrolidone.
-
The Benzyl (Bn) Group: A Robust and Reductively Cleavable Protector
The benzyl group is a classic and highly reliable protecting group for thiols. It forms a stable thioether linkage that is resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[5] Its removal is typically achieved by dissolving metal reduction or catalytic hydrogenation. A key advantage is its use in the synthesis of a molecule closely related to our topic, (R)-4-mercaptopyrrolidine-2-thione, demonstrating its applicability in this chemical space.[6]
This protocol involves an SN2 reaction between the thiolate and benzyl bromide.
-
Diagram of the Protection Workflow:
Figure 3: Workflow for the S-benzylation of (R)-4-Mercapto-2-pyrrolidone.
-
Step-by-Step Protocol:
-
To a solution of (R)-4-Mercapto-2-pyrrolidone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to give (R)-4-(Benzylthio)-2-pyrrolidone.
-
This classical method provides a clean and efficient way to cleave the benzyl-sulfur bond.
-
Diagram of the Deprotection Workflow:
Figure 4: Workflow for the deprotection of S-benzyl group.
-
Step-by-Step Protocol:
-
Set up a three-necked flask with a dry ice-acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78°C.
-
Dissolve (R)-4-(Benzylthio)-2-pyrrolidone (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction for 30 minutes.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Dissolve the residue in water and extract with a suitable organic solvent to remove nonpolar byproducts.
-
Acidify the aqueous layer and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.
-
The Acetamidomethyl (Acm) Group: Stability and Orthogonality
The acetamidomethyl (Acm) group is known for its high stability towards a wide range of reagents, including strong acids like HF and bases used in peptide synthesis.[7] This stability makes it an excellent choice for multi-step syntheses where other protecting groups are manipulated. The Acm group is typically removed using mercury(II) or silver(I) salts, or with iodine, which often leads to the direct formation of a disulfide bond.[8]
This reaction proceeds via the acid-catalyzed condensation of the thiol with N-(hydroxymethyl)acetamide.
-
Diagram of the Protection Workflow:
Figure 5: Workflow for the S-acetamidomethylation.
-
Step-by-Step Protocol:
-
Dissolve (R)-4-Mercapto-2-pyrrolidone (1.0 eq) and N-(hydroxymethyl)acetamide (1.5 eq) in trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the TFA under reduced pressure.
-
Purify the residue by column chromatography to obtain (R)-4-(Acetamidomethylthio)-2-pyrrolidone.
-
The mechanism involves the coordination of the mercury(II) ion to the sulfur atom, facilitating the cleavage of the S-CH₂ bond.
-
Diagram of the Deprotection Workflow:
Figure 6: Workflow for the deprotection of S-Acm group.
-
Step-by-Step Protocol:
-
Dissolve the S-Acm protected pyrrolidone (1.0 eq) in 10% aqueous acetic acid.
-
Add mercury(II) acetate (1.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
Bubble hydrogen sulfide gas through the solution to precipitate mercury as mercury(II) sulfide. Caution: Hydrogen sulfide is highly toxic. This step must be performed in a well-ventilated fume hood.
-
Filter the mixture through a pad of celite to remove the black precipitate.
-
Extract the filtrate with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Comparative Analysis of Thiol Protecting Groups
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative summary of the discussed protecting groups to facilitate this choice.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Trityl (Trt) | Trt-Cl, base (e.g., TEA), DCM | TFA, scavenger (e.g., TIPS), DCM | Stable to base, mild reducing/oxidizing agents. Labile to acid. | Easily introduced and removed under mild acidic conditions. Can provide steric hindrance. | Lability to acid can be a limitation. The trityl cation can cause side reactions if not scavenged. |
| Benzyl (Bn) | BnBr, base (e.g., K₂CO₃), DMF | Na/liq. NH₃ or catalytic hydrogenation | Very stable to a wide range of conditions (acid, base, many redox reagents).[9] | High stability allows for a broad range of subsequent reactions. | Deprotection conditions can be harsh and not compatible with some functional groups. |
| Acetamidomethyl (Acm) | N-(hydroxymethyl)acetamide, TFA | Hg(OAc)₂, aq. AcOH or I₂ | Very stable to strong acids (HF) and bases.[8] | High stability and orthogonality to many other protecting groups. | Deprotection often requires toxic heavy metals or iodine, which can lead to disulfide formation. |
Conclusion and Future Perspectives
The successful synthesis of complex molecules derived from (R)-4-Mercapto-2-pyrrolidone hinges on the strategic use of thiol protecting groups. This guide has provided a detailed overview of the application of Trityl, Benzyl, and Acetamidomethyl protecting groups, complete with experimental protocols and a comparative analysis. The choice of the protecting group should be carefully considered in the context of the overall synthetic plan, taking into account the stability requirements and the orthogonality needed for subsequent transformations. As the field of drug discovery continues to evolve, the development of novel and more efficient protecting group strategies will undoubtedly play a crucial role in enabling the synthesis of the next generation of therapeutic agents.
References
-
GSR_Substance (2024). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. Global Substance Registration System. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available at: [Link]
-
Musija, D., et al. (2012). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. ResearchGate. Available at: [Link]
-
Matile, S., et al. (2021). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Harada, K., et al. (2000). Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949. PubMed. Available at: [Link]
-
Smith, L., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Available at: [Link]
-
Pawar, R. P., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 4-THIAZOLIDINONE AND 2-AZETIDINONE DERIVATIVES. Bibliomed. Available at: [Link]
-
ResearchGate (2013). Does anyone know a simple protecting group for thiol in the presence of NH group?. ResearchGate. Available at: [Link]
-
SBS Genetech (2022). Mastering Protecting Groups in Peptide Synthesis. Pept... - SBS Genetech. Available at: [Link]
-
ResearchGate (2014). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. ResearchGate. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
ResearchGate (1984). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d]triazol-4(2H,4H)ones. ResearchGate. Available at: [Link]
-
GSRS (n.d.). 3-((((2R,4R)-4-MERCAPTO-2-PYRROLIDINYL)CARBONYL)AMINO)BENZOIC ACID. Global Substance Registration System. Available at: [Link]
-
Chad's Prep (2021). 13.7 Thiols | Organic Chemistry. YouTube. Available at: [Link]
-
Lee, H. W., et al. (1996). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. Available at: [Link]
-
ChemRxiv (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
-
Chakraborty, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed. Available at: [Link]
-
Aapptec (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Aapptec Peptides. Available at: [Link]
- Kocienski, P. J. (2005). Thiol Protecting Groups. In Protecting Groups (pp. 366-389). Georg Thieme Verlag.
-
ResearchGate (n.d.). (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. Available at: [Link]
Sources
- 1. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. biosynth.com [biosynth.com]
- 5. Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable, Stereoselective Synthesis of (R)-4-Mercapto-2-pyrrolidone from L-Aspartic Acid
Abstract & Significance
(R)-4-Mercapto-2-pyrrolidone is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined thiol and lactam functionalities make it a key intermediate for synthesizing a range of pharmacologically active molecules. The primary challenge in its production lies in achieving high enantiomeric purity in a scalable and cost-effective manner. This application note presents a robust and detailed protocol for the scale-up synthesis of (R)-4-Mercapto-2-pyrrolidone, starting from the inexpensive and readily available chiral pool starting material, L-aspartic acid. We provide a step-by-step guide, from the initial transformations to final purification, along with critical scale-up considerations, safety protocols, and analytical validation methods. The described pathway proceeds via a key SN2 displacement on a chiral bromide intermediate, ensuring excellent stereochemical control.[1]
Strategic Overview: The Rationale Behind the Synthetic Route
The chosen synthetic strategy is grounded in the principles of chiral pool synthesis, which leverages a naturally occurring, enantiomerically pure starting material to build a target molecule with a defined stereochemistry.
Pillar 1: Starting Material Selection L-Aspartic acid is an ideal precursor. It is a commodity chemical, available in high enantiomeric purity and at a low cost, which is a critical consideration for any large-scale synthesis. Its inherent stereocenter serves as the foundation for the target molecule's (R)-configuration.
Pillar 2: Stereochemical Control The cornerstone of this synthesis is a classical SN2-type substitution reaction.[1] By preparing a chiral intermediate with a suitable leaving group (a bromide) at the C4 position and reacting it with a sulfur nucleophile, we achieve a complete inversion of stereochemistry. This transformation is highly reliable and predictable, ensuring the final product has the desired (R)-configuration.
Pillar 3: Protecting Group Strategy Free thiols are prone to oxidation, forming disulfides, and can participate in unwanted side reactions. To mitigate this, a protected sulfur nucleophile, potassium thiobenzoate, is employed. The benzoyl protecting group is stable throughout the subsequent reaction steps and can be cleanly removed under mild conditions in the final step to unveil the desired mercaptan.[1]
Pillar 4: Scalability & Process Safety Each step has been evaluated for its scalability. The reagents are commercially available in bulk, and the reaction conditions are amenable to standard industrial reactor setups. Crucially, this guide emphasizes safety protocols for handling thiols, which are known for their potent odors and potential toxicity.[2][3][4]
Overall Synthetic Scheme
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis. All operations involving volatile and malodorous compounds must be performed in a certified chemical fume hood.[3]
Synthesis of (R)-4-Benzoylthio-2-pyrrolidone
This protocol is adapted from a known literature procedure involving the key SN2 inversion.[1]
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the (S)-4-bromo-2-pyrrolidone intermediate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 L/kg of bromide).
-
Nucleophile Addition: Begin stirring and add potassium thiobenzoate (1.2 eq) portion-wise to the solution. A mild exotherm may be observed; maintain the internal temperature below 30 °C using a cooling bath if necessary.
-
Reaction Monitoring: Stir the mixture at ambient temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting bromide is complete.
-
Work-up & Isolation:
-
Once complete, pour the reaction mixture into chilled water (20 L/kg of bromide) with vigorous stirring.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Isolate the solid product by filtration, and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude (R)-4-benzoylthio-2-pyrrolidone in a vacuum oven at 40-50 °C to a constant weight. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if higher purity is required.
-
Synthesis of (R)-4-Mercapto-2-pyrrolidone
-
Reaction Setup: To the reactor containing the crude (R)-4-benzoylthio-2-pyrrolidone (1.0 eq) from the previous step, add degassed methanol (~10 L/kg). The solvent should be thoroughly sparged with nitrogen for at least 30 minutes prior to use to remove dissolved oxygen.
-
Deprotection: Cool the slurry to 0-5 °C under a nitrogen atmosphere. Prepare a solution of sodium methoxide (1.5 eq) in methanol and add it dropwise to the reactor, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C. The reaction is typically complete within 1-2 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Neutralization & Work-up:
-
Upon completion, carefully neutralize the reaction mixture to pH 6.5-7.0 by the slow addition of an acidic resin (e.g., Amberlyst 15) or dropwise addition of cooled 1M HCl. Monitor the pH closely.
-
Filter off the resin (if used) or the precipitated sodium benzoate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.[5][6] The collection of impurities and product losses can be around 5-10% by weight.[5]
-
Alternatively, purification can be achieved via column chromatography on silica gel, though this is less practical for very large scales.
-
The final product should be stored under a nitrogen or argon atmosphere at low temperatures (< 4 °C) to prevent oxidation.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Scale-Up & Process Safety Considerations
Transitioning a synthesis from the laboratory bench to a pilot plant or industrial scale introduces new challenges that must be proactively addressed.
| Parameter | Laboratory Scale (grams) | Scale-Up Consideration (kilograms) | Rationale & Mitigation |
| Heat Transfer | Easy to manage with standard glassware and cooling baths. | Surface-to-volume ratio decreases significantly. Exotherms from thiobenzoate addition or neutralization can be dangerous. | Use a jacketed reactor with controlled heating/cooling. Perform additions slowly and monitor internal temperature closely. Consider a process safety review (e.g., RC1 calorimetry) to quantify thermal risk. |
| Mixing | Magnetic or overhead stirring is sufficient. | Inefficient mixing can lead to localized hot spots, poor reaction kinetics, and reduced yields. | Use appropriately sized and shaped impellers (e.g., pitched-blade turbine) for efficient mixing of slurries. Ensure solids remain suspended. |
| Reagent Addition | Manual addition via spatula or dropping funnel. | Large quantities require automated or semi-automated systems for safety and control. | Use dosing pumps for liquid additions and screw feeders or solids charging systems for powders. Ensure all addition systems are properly grounded. |
| Work-up | Separatory funnels, simple filtration. | Large-volume extractions are inefficient. Filtration of large quantities can be slow. | Use a filter press or centrifugal filter for solid isolation. For liquid-liquid extraction, consider continuous extraction methods if applicable. For purification, fractional distillation under vacuum is generally preferred over chromatography at scale.[5][6] |
| Odor Control | A standard fume hood is usually adequate. | The odor of thiols can be a major issue, causing nuisance complaints and potential exposure outside the immediate work area.[2] | All operations must be conducted in a closed system. Reactor vents and vacuum lines should be routed through a series of scrubbers (e.g., bleach/caustic solutions) to neutralize odorous compounds before venting.[3] |
Mandatory Safety Protocol: Handling Thiols
Thiols (mercaptans) are characterized by their extremely unpleasant and pervasive odors, detectable at very low concentrations.[2] While toxicity varies, proper handling is essential to ensure a safe working environment.
-
Engineering Controls: All work must be conducted within a certified chemical fume hood or a closed-system reactor.[3][4] Vacuum pump exhausts must be scrubbed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate gloves (e.g., butyl rubber or Viton® may offer better resistance than standard nitrile).[7]
-
Decontamination: All glassware and equipment that comes into contact with thiols must be decontaminated before being removed from the fume hood. This is effectively done by rinsing with a dilute solution of sodium hypochlorite (bleach), which oxidizes the thiol to less odorous sulfonic acids.[3]
-
Waste Disposal: All thiol-contaminated waste (gloves, paper towels, etc.) should be sealed in a plastic bag, then placed in a labeled, sealed container for hazardous waste disposal.[2]
Analytical Characterization of Final Product
To confirm the identity, purity, and stereochemical integrity of the synthesized (R)-4-Mercapto-2-pyrrolidone, a panel of analytical techniques should be employed.
| Analysis Technique | Parameter Measured | Expected Result |
| ¹H and ¹³C NMR | Chemical Structure & Purity | Spectra consistent with the structure of 4-mercapto-2-pyrrolidone. Absence of signals from starting materials, solvents, or byproducts. |
| Mass Spectrometry (GC-MS or LC-MS) | Molecular Weight | [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the product (C₄H₇NOS, MW: 117.17 g/mol ).[8] |
| Chiral HPLC/GC | Enantiomeric Excess (e.e.) | A single major peak corresponding to the (R)-enantiomer. Enantiomeric excess should be >98% to confirm stereochemical fidelity. |
| Optical Rotation ([α]D) | Stereochemistry | A specific optical rotation value consistent with literature reports for the pure (R)-enantiomer. |
| FT-IR Spectroscopy | Functional Groups | Characteristic absorptions for N-H stretch, C=O stretch (amide), and S-H stretch. |
References
-
Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... - ResearchGate. Available at: [Link]
-
Synthesis of a New Odourant, 2-Mercapto-4-Heptanol - ResearchGate. Available at: [Link]
- US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents.
-
How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. Available at: [Link]
-
Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed. Available at: [Link]
- US4384125A - Process for the purification of 2-pyrrolidone - Google Patents.
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. Available at: [Link]
-
(R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available at: [Link]
- CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents.
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchGate. Available at: [Link]
-
Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - PMC - NIH. Available at: [Link]
-
Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
SOP FOR STENCH CHEMICALS - Columbia | Research. Available at: [Link]
- US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents.
-
Synthesis of chiral 2,2'-bipyrrolidine derivatives - Kyushu University Pure Portal Site. Available at: [Link]
-
Thiols | Safety Services - UCL – University College London. Available at: [Link]
-
2-Pyrrolidinemethanol, α,α-diphenyl-, (±) - Organic Syntheses Procedure. Available at: [Link]
-
2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake | Request PDF - ResearchGate. Available at: [Link]
-
Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed. Available at: [Link]
-
Application and synthetic route of pyrrolidone. (A) The downstream... - ResearchGate. Available at: [Link]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Available at: [Link]
-
Microbial production of surfactants and their commercial potential - PMC - NIH. Available at: [Link]
-
1595 - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]
-
Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor - Journal of Young Pharmacists. Available at: [Link]
-
N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014b] - ResearchGate. Available at: [Link]
Sources
- 1. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 6. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of (R)-4-Mercapto-2-pyrrolidone in the Synthesis of the Oral Carbapenem TA-949: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the strategic use of the chiral intermediate, (R)-4-Mercapto-2-pyrrolidone, in the synthesis of TA-949, a novel orally active 1-β-methylcarbapenem. The document outlines the synthetic rationale, detailed experimental protocols, and the critical role of this key intermediate in establishing the desired stereochemistry and biological activity of the final drug substance.
Introduction: The Significance of TA-949 and the Pyrrolidinylthio Side Chain
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The development of orally bioavailable carbapenems represents a significant advancement in the treatment of serious bacterial infections. TA-949 is a notable example of such a development, and its efficacy is intrinsically linked to the structure of its C-2 side chain. The (R)-4-mercaptopyrrolidine-2-thione moiety is a crucial component of TA-949, directly influencing its pharmacokinetic profile and antibacterial potency. The stereochemistry at the C-4 position of the pyrrolidine ring is paramount for the desired biological activity. This guide details a practical and stereocontrolled synthesis of this key intermediate from the readily available chiral precursor, L-aspartic acid, and its subsequent incorporation into the carbapenem scaffold.[1]
Synthetic Strategy Overview
The synthesis of TA-949 can be conceptually divided into two main stages:
-
Synthesis of the Key Intermediate: The stereospecific synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. This multi-step process is designed to control the chirality at the C-4 position.
-
Coupling and Final Elaboration: The coupling of the synthesized side chain with the 1-β-methylcarbapenem core, followed by deprotection and esterification to yield the final active pharmaceutical ingredient, TA-949.
The following sections provide detailed protocols and mechanistic insights for each of these stages.
Figure 2: Key steps in the synthesis of the chiral intermediate.
Experimental Protocol: Synthesis of (R)-4-Mercaptopyrrolidine-2-thione
Step 1: Deaminative Bromination of L-Aspartic Acid β-methyl ester hydrochloride
This step converts the amino group of the starting material into a good leaving group (bromide) with retention of configuration.
-
Reagents: L-Aspartic acid β-methyl ester hydrochloride, Sodium nitrite, Potassium bromide, Hydrobromic acid.
-
Procedure:
-
Suspend L-Aspartic acid β-methyl ester hydrochloride and potassium bromide in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-bromo intermediate.
-
Step 2: S(_N)2 Substitution with Potassium Benzenemethanethiolate
This is the key stereochemistry-determining step, where the bromide is displaced by the thiol nucleophile with complete inversion of configuration.
-
Reagents: (S)-bromo intermediate from Step 1, Potassium benzenemethanethiolate, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude (S)-bromo intermediate in anhydrous DMF.
-
Add potassium benzenemethanethiolate to the solution at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the (R)-thioester intermediate.
-
Step 3: Amination and Cyclization to the Pyrrolidin-2-one
This step involves the conversion of a chloride intermediate (derived from the thioester) to the corresponding amine, which then undergoes intramolecular cyclization to form the pyrrolidone ring.
-
Reagents: (R)-thioester intermediate, Ammonia.
-
Procedure:
-
Treat the (R)-thioester intermediate with a solution of ammonia in methanol in a sealed vessel.
-
Heat the mixture to the appropriate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting pyrrolidin-2-one derivative by chromatography.
-
Step 4: Thiation and Birch Reduction
The final steps involve the conversion of the lactam to a thiolactam and subsequent deprotection of the thiol group.
-
Reagents: Pyrrolidin-2-one derivative, Lawesson's reagent, Liquid ammonia, Sodium.
-
Procedure (Thiation):
-
Dissolve the pyrrolidin-2-one derivative in anhydrous toluene.
-
Add Lawesson's reagent and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter, and concentrate the filtrate.
-
Purify the crude product to yield the thiolactam.
-
-
Procedure (Birch Reduction):
-
Dissolve the thiolactam in a mixture of THF and liquid ammonia at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and partition the residue between water and an organic solvent.
-
Acidify the aqueous layer and extract with ethyl acetate.
-
Dry the combined organic extracts and concentrate to yield (R)-4-mercaptopyrrolidine-2-thione.
-
Part 2: Application in the Synthesis of TA-949
The synthesized (R)-4-mercaptopyrrolidine-2-thione is then coupled to the 1-β-methylcarbapenem core. A common strategy involves the use of a vinyl phosphate derivative of the carbapenem nucleus.
Experimental Protocol: Coupling and Final Elaboration
Step 5: Coupling of (R)-4-Mercaptopyrrolidine-2-thione with the Carbapenem Core
-
Reagents: (R)-4-Mercaptopyrrolidine-2-thione, Carbapenem vinyl phosphate intermediate, a suitable base (e.g., diisopropylethylamine), an appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the carbapenem vinyl phosphate intermediate in the chosen solvent.
-
Add the (R)-4-mercaptopyrrolidine-2-thione and the base.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by HPLC.
-
Work up the reaction mixture by partitioning between water and an organic solvent.
-
Purify the crude product by chromatography to obtain the protected TA-949 precursor.
-
Step 6: Deprotection and Esterification
The final steps involve the removal of protecting groups and the esterification of the carboxylic acid to yield TA-949.
-
Reagents: Protected TA-949 precursor, Deprotecting agent (e.g., for p-nitrobenzyl ester, catalytic hydrogenation is used), Esterifying agent.
-
Procedure (Deprotection):
-
Dissolve the protected TA-949 precursor in a suitable solvent.
-
Perform catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.
-
-
Procedure (Esterification):
-
The specific esterification method to obtain the final oral prodrug form of TA-949 would be employed here. This may involve reaction with a suitable alkyl halide in the presence of a base.
-
Purify the final product by crystallization or chromatography to yield TA-949.
-
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1-4 | Synthesis of (R)-4-Mercaptopyrrolidine-2-thione | L-Aspartic acid, KBr, NaNO₂, Potassium benzenemethanethiolate, NH₃, Lawesson's reagent, Na/NH₃ | High overall yield | [1] |
| 5 | Coupling with Carbapenem Core | Carbapenem vinyl phosphate, DIPEA | High | [1] |
| 6 | Deprotection & Esterification | Pd/C, H₂, Esterifying agent | High | [1] |
Conclusion
The application of (R)-4-mercaptopyrrolidine-2-thione is a cornerstone in the synthesis of the orally active carbapenem TA-949. The stereocontrolled synthesis of this key intermediate from L-aspartic acid, leveraging a crucial S(_N)2 inversion step, ensures the correct stereochemistry in the final molecule. The protocols outlined in this guide provide a framework for the practical and efficient synthesis of TA-949, highlighting the importance of strategic chiral synthesis in modern drug development.
References
-
Seki, M., Yamanaka, T., & Kondo, K. (2000). Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949. The Journal of Organic Chemistry, 65(2), 517–522. [Link]
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of (R)-4-Mercapto-2-pyrrolidone
Welcome to the technical support center for the synthesis of (R)-4-Mercapto-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral molecule. Drawing from established synthetic routes and troubleshooting experiences, this document provides in-depth, practical solutions to optimize your experimental outcomes.
I. Understanding the Synthetic Landscape
The synthesis of (R)-4-Mercapto-2-pyrrolidone, a key chiral intermediate in various pharmaceutical applications, typically commences from readily available chiral precursors such as L-aspartic acid or (S)-4-amino-3-hydroxybutanoic acid. A frequently employed strategy involves the stereospecific introduction of a protected thiol group, followed by cyclization to form the pyrrolidone ring. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and stereochemical integrity.
This guide will address common issues in a question-and-answer format, focusing on three critical areas:
-
Challenges in Thiol Introduction: Managing side reactions during the nucleophilic substitution to introduce the mercapto group.
-
Optimizing Pyrrolidone Ring Formation: Troubleshooting the intramolecular cyclization step.
-
Preserving Stereochemical Integrity: Preventing and identifying epimerization.
II. Troubleshooting Guide & FAQs
A. Challenges in Thiol Introduction (via SN2 Reaction)
A common route involves the conversion of a suitable starting material, like a derivative of L-aspartic acid, into an intermediate with a good leaving group (e.g., a bromide), followed by an SN2 reaction with a sulfur nucleophile, such as potassium thiobenzoate, to introduce the protected thiol group with inversion of configuration.[1][2]
Question 1: My yield is low after the reaction with potassium thiobenzoate. What are the likely causes and how can I improve it?
Answer:
Low yields in this SN2 step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure that the reaction is stirred for a sufficient duration at the optimal temperature.
-
Side Reactions of the Nucleophile: Potassium thiobenzoate is a potent nucleophile. If your starting material or solvent contains electrophilic impurities, the nucleophile will be consumed in non-productive side reactions. Ensure all reagents and solvents are of high purity and are appropriately dried.
-
Elimination Byproducts: Depending on the structure of your substrate and the basicity of the reaction conditions, elimination reactions (E2) can compete with the desired S
N2 substitution, leading to the formation of olefinic byproducts. To favor substitution over elimination, consider using a less hindered base if one is required, and maintain the lowest effective reaction temperature. -
Oxidation of the Thiobenzoate: While the thiobenzoate is relatively stable, exposure to air for prolonged periods at elevated temperatures can lead to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to minimize this.
Troubleshooting Protocol: Improving Yield in the SN2 Thiol Introduction
-
Reagent and Solvent Purity:
-
Use freshly distilled or anhydrous grade solvents.
-
Ensure the potassium thiobenzoate is dry and of high purity.
-
Verify the purity of your starting material with the leaving group.
-
-
Reaction Monitoring:
-
Develop a reliable TLC or HPLC method to track the consumption of the starting material and the formation of the product.
-
Take aliquots from the reaction mixture at regular intervals to determine the reaction endpoint accurately.
-
-
Optimizing Reaction Conditions:
-
Temperature: Start with the reported reaction temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful that higher temperatures can favor elimination.
-
Solvent: A polar aprotic solvent like DMF is typically used. Ensure it is anhydrous.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
B. Optimizing Pyrrolidone Ring Formation (Intramolecular Cyclization)
The formation of the 2-pyrrolidone ring is typically achieved through the intramolecular cyclization of a γ-amino acid derivative. This step is often a source of moderate yields and can be accompanied by side reactions.[1]
Question 2: I am observing multiple spots on my TLC plate after the cyclization step, and the yield of the desired (R)-4-Mercapto-2-pyrrolidone is low. What are the potential byproducts?
Answer:
The formation of multiple products during the cyclization of 4-amino-3-mercaptobutyric acid derivatives can be attributed to several competing reactions:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular amide bond formation can occur, leading to the formation of dimers or oligomers. This is particularly prevalent at high concentrations.
-
Incomplete Cyclization: The starting γ-amino acid derivative may remain unreacted if the cyclization conditions are not optimal (e.g., insufficient temperature, incorrect pH, or inadequate activation of the carboxylic acid).
-
Side Reactions of the Thiol Group: If the thiol group is deprotected before or during the cyclization, it can undergo side reactions. The free thiol is susceptible to oxidation, leading to the formation of disulfides.
-
Formation of Alternative Ring Structures: Depending on the specific precursor and reaction conditions, there is a possibility of forming other heterocyclic structures, although this is less common for the formation of a five-membered pyrrolidone ring from a γ-amino acid.
Troubleshooting Protocol: Enhancing the Yield and Purity of the Cyclization Product
-
Concentration Control:
-
Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by slowly adding the γ-amino acid precursor to a larger volume of solvent.
-
-
Carboxylic Acid Activation:
-
If direct thermal cyclization is inefficient, consider using a coupling agent to activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation under milder conditions.
-
-
Thiol Protection:
-
Ensure that the thiol protecting group is stable under the cyclization conditions. The benzoyl group, for instance, is generally stable and can be removed in a subsequent step.[2] If the protecting group is labile, consider switching to a more robust one like the S-tert-butyl group.
-
-
pH and Temperature Optimization:
-
The rate of intramolecular cyclization of amino acids can be pH-dependent.[3] Experiment with slight adjustments to the pH of the reaction mixture.
-
If performing a thermal cyclization, carefully control the temperature to avoid decomposition of the starting material or product.
-
C. Preserving Stereochemical Integrity
Maintaining the (R)-configuration at the C4 position is critical for the biological activity of the final product. Epimerization, the inversion of a stereocenter, is a potential risk during the synthesis.
Question 3: How can I be sure that no racemization has occurred during my synthesis, and what steps can I take to prevent it?
Answer:
Ensuring the enantiomeric purity of your final product is paramount. Here's how to address this concern:
-
Potential for Epimerization: Epimerization can occur at stereocenters that are adjacent to a carbonyl group or other activating group, especially under basic or acidic conditions. While some synthetic routes for related chiral molecules have been shown to proceed with no racemization, it is always a possibility that should be monitored.[4]
-
Analytical Verification: The most reliable way to confirm the enantiomeric purity of your (R)-4-Mercapto-2-pyrrolidone is to use a chiral analytical technique.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Use a suitable chiral column and mobile phase to separate the (R) and (S) enantiomers.
-
Polarimetry: Measuring the specific rotation of your purified product and comparing it to the literature value for the enantiomerically pure compound can provide an indication of stereochemical integrity.
-
Preventative Measures to Minimize Epimerization:
-
Mild Reaction Conditions:
-
Avoid harsh acidic or basic conditions, especially at elevated temperatures, as these can promote epimerization.
-
When using a base, opt for a non-nucleophilic, hindered base and use it in stoichiometric amounts if possible.
-
-
Careful Selection of Protecting Groups:
-
The choice of protecting groups for the amine and thiol functionalities can influence the stability of the adjacent stereocenter. Ensure the protecting groups can be removed under conditions that do not compromise the stereochemistry.
-
-
Monitoring Throughout the Synthesis:
-
If possible, analyze the enantiomeric purity of key intermediates in your synthetic route. This can help pinpoint the specific step where epimerization might be occurring.
-
dot
Caption: Workflow for managing stereochemical integrity.
IV. Summary of Potential Side Reactions and Solutions
| Problem Area | Common Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) |
| Thiol Introduction | Low Yield | Incomplete reaction, side reactions of nucleophile, elimination byproducts, oxidation. | Monitor reaction, use pure reagents, optimize temperature, use inert atmosphere. |
| Formation of Thioether | Use of excess alkylating agent. | Use a slight excess of the sulfur nucleophile. | |
| Pyrrolidone Ring Formation | Low Yield / Impurities | Intermolecular polymerization, incomplete cyclization, oxidation of free thiol. | Use high dilution, activate carboxylic acid, ensure stable thiol protection. |
| Stereochemical Integrity | Racemization / Epimerization | Harsh acidic or basic conditions, elevated temperatures. | Use mild reaction conditions, carefully select protecting groups, monitor ee at key steps. |
| General | Oxidation of Thiol | Exposure to air, presence of oxidizing agents. | Work under an inert atmosphere, use degassed solvents, consider a robust thiol protecting group. |
V. Concluding Remarks
The synthesis of (R)-4-Mercapto-2-pyrrolidone, while achievable, requires careful attention to reaction conditions and potential side reactions. By proactively addressing the challenges outlined in this guide, researchers can significantly improve the yield, purity, and stereochemical integrity of their final product. Remember that thorough reaction monitoring and characterization at each step are key to successful and reproducible synthesis.
References
-
Seki, M., Yamanaka, T., & Kondo, K. (2000). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 64(12), 2615-2618. [Link]
-
Seki, M., Yamanaka, T., & Kondo, K. (2000). Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. PubMed. [Link]
-
Alker, A., & Kalesse, M. (2010). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]
-
Ding, C., & Irwin, D. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]
-
Kappe, C. O. (2013). Protecting group. Wikipedia. [Link]
-
Arote, R. B., & Chaskar, A. C. (2011). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 9(21), 7435-7443. [Link]
-
RSC Publishing. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Md. Torequl Islam. (2020). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
G. A. Barawkar, et al. (2007). Cyclization-activated Prodrugs. PMC. [Link]
-
KGaA, V. C. (2014). Chapter 5 Thiol Protecting Groups. Thieme. [Link]
-
van der Meij, A., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Wageningen University & Research. [Link]
- U.S. Patent 4,290,972. (1981). Process for the production of 4-aminobutyric acid or its derivatives.
- U.S. Patent 8,372,608. (2013). Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
-
Christensen, B. G., & Ratcliffe, R. W. (1976). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry, 41(21), 3465-3467. [Link]
-
Lundt, I., & Christiansen, J. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]
-
Li, W., et al. (2016). Synthesis of spirobarbiturate-pyrrolidinones via a domino aza-Michael/SN2 cyclization of barbiturate-derived alkenes with N-alkoxy α-haloamides. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC. [Link]
-
Ielo, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Zhang, M., et al. (2015). Synthesis and Solution-state Assembly or Bulk State Thiol-ene Crosslinking of Pyrrolidinone- and Alkene-functionalized Amphiphilic Block Fluorocopolymers: From Functional Nanoparticles to Anti-fouling Coatings. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Thiolactams
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of chiral thiolactams. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating stereochemically pure thiolactam enantiomers. Thiolactams, particularly chiral β-thiolactams, are significant building blocks in medicinal chemistry. However, their purification presents a unique set of challenges, from achieving baseline enantiomeric separation to maintaining the structural and stereochemical integrity of the molecule.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues encountered during experimental work. We will delve into the causality behind these challenges and offer field-proven, systematic solutions.
Troubleshooting Guide: Common Issues in Chiral Thiolactam Purification
This section addresses specific problems in a question-and-answer format, providing both an explanation of the underlying cause and a step-by-step approach to resolution.
Q1: Why am I seeing poor or no separation of my thiolactam enantiomers on a chiral column?
Root Cause Analysis: Poor resolution is fundamentally a problem of insufficient selectivity (α), meaning the chiral stationary phase (CSP) is not differentiating effectively between the two enantiomers. This arises from a suboptimal combination of intermolecular interactions—such as hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance—between the analyte and the CSP. The mobile phase composition, including the organic modifier and additives, plays a critical role in mediating these interactions.[1]
Step-by-Step Troubleshooting:
-
Verify Column Choice: Confirm that the chosen CSP is appropriate for your thiolactam's structure. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often a good starting point due to their ability to form numerous simultaneous interactions.[1][2]
-
Optimize the Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.[1]
-
Change the Organic Modifier: If using a normal-phase system (e.g., Heptane/Isopropanol), alter the ratio. If resolution is still poor, switch the alcohol modifier (e.g., to Ethanol or n-Butanol). Different alcohols can alter the hydrogen-bonding competition with the stationary phase.
-
Introduce an Additive: For acidic or basic thiolactams, small amounts of an acidic (e.g., Trifluoroacetic Acid - TFA) or basic (e.g., Diethylamine - DEA) additive can dramatically improve peak shape and selectivity by suppressing unwanted ionic interactions with residual silanols on the silica support.
-
-
Lower the Temperature: Reducing the column temperature increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance selectivity and improve resolution.
-
Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates (efficiency), leading to narrower peaks and better resolution, although this will increase analysis time.
-
Screen Different CSPs: If optimization fails, your analyte may require a fundamentally different chiral recognition mechanism. A systematic screening of several columns with diverse selectivities is the most efficient approach.
Q2: My thiolactam is racemizing during purification. How can I prevent this?
Root Cause Analysis: Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers, and it is a significant risk for chiral centers with an adjacent carbonyl group and an acidic proton.[3] The process is often catalyzed by acid or base and proceeds through a planar, achiral enol or enolate intermediate.[3] Harsh pH conditions in the mobile phase or on the stationary phase surface, as well as elevated temperatures, can promote this conversion.
Step-by-Step Prevention Protocol:
-
Neutralize the Mobile Phase: Avoid strong acidic or basic additives if possible. If an additive is necessary for peak shape, use the lowest effective concentration.
-
Evaluate Column History: Chiral columns can retain acidic or basic modifiers from previous uses, creating a localized environment that promotes racemization.[4] This "column memory effect" is a common but often overlooked issue.[4] If racemization is suspected, dedicate a new column for the specific method or thoroughly flush the existing column with a neutral solvent mixture (e.g., Isopropanol).
-
Operate at Reduced Temperature: Perform the purification at sub-ambient temperatures (e.g., 10-15 °C) to decrease the rate of the racemization reaction.
-
Minimize Residence Time: Use a higher flow rate and a shorter column where adequate separation can still be achieved. The less time the compound spends in the potentially destabilizing chromatographic environment, the lower the risk of racemization.
-
Post-Purification Analysis: Immediately after purification, analyze the enantiomeric excess (ee) of the collected fractions to confirm that no racemization has occurred.
Q3: I'm observing peak tailing and/or poor recovery of my thiolactam. What is the cause and solution?
Root Cause Analysis: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, most commonly with acidic silanol groups on the silica support. The amide/thioamide moiety in thiolactams can be particularly prone to this. Poor recovery suggests irreversible adsorption to the column or degradation. Thiolactams, as relatives of β-lactams, can be susceptible to ring-opening via hydrolysis, especially under incompatible pH conditions.[5]
Step-by-Step Troubleshooting:
-
Sample Solubility Check: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.[6] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause it to precipitate at the head of the column, leading to broad peaks and poor recovery.
-
Add a Mobile Phase Modifier:
-
To address tailing due to silanol interactions, add a small amount of a competitive agent. For a basic analyte, an amine additive like DEA is effective. For a neutral or acidic analyte, a polar alcohol or a trace amount of acid may help.
-
-
Assess Analyte Stability: Perform a stability study of your thiolactam in the mobile phase. Dissolve a known concentration of the compound in the mobile phase, let it stand for the duration of a typical purification run, and re-analyze to check for the appearance of degradation products.
-
Consider Alternative Techniques: If instability on silica-based columns is confirmed, consider purification via Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase, which is less reactive and often provides a gentler environment for sensitive molecules.[7]
Frequently Asked Questions (FAQs)
Q: How do I choose the best chiral stationary phase (CSP) for my thiolactam?
A: While there is no universal rule, a logical screening approach is most effective. Thiolactams contain hydrogen bond donors (N-H) and acceptors (C=S, C=O), and potentially aromatic rings, making them suitable for several CSP types.
Recommended Screening Strategy:
| CSP Type | Common Phases | Primary Interaction Mechanisms | Best For Thiolactams With... |
| Polysaccharide-Based | Cellulose/Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, π-π stacking, steric inclusion | A broad range of functional groups. This is the most versatile and successful class of CSPs.[1] |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, Phenylglycine | π-π interactions, dipole-dipole, hydrogen bonding | Aromatic rings, as the π-acidic/basic nature of the CSP is key to recognition. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin (e.g., Chirobiotic® V, T) | Inclusion complexing, hydrogen bonding, ionic interactions | Amphoteric or charged groups, as they can engage in multiple interaction modes. |
Start with a set of 3-4 columns from different categories, particularly polysaccharide-based ones, and screen them with a few standard mobile phases (e.g., Heptane/IPA, Heptane/EtOH, and a polar organic mode like Methanol).
Q: What are the main advantages of Supercritical Fluid Chromatography (SFC) over HPLC for purifying chiral thiolactams?
A: SFC is increasingly becoming the technique of choice for chiral separations in the pharmaceutical industry for several key reasons:[8]
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates (3-5 times faster) than HPLC without a significant loss in efficiency, drastically reducing purification times.[9][10]
-
Reduced Solvent Usage: The mobile phase is primarily composed of CO2, with only a small percentage of an organic co-solvent (modifier). This makes SFC a "greener" technique and simplifies post-purification solvent removal.[7]
-
Gentler Conditions: The non-polar, aprotic nature of CO2 can be less harsh on sensitive molecules like thiolactams, potentially reducing on-column degradation or racemization.
Q: How do I determine the enantiomeric excess (ee) of my purified fractions?
A: Enantiomeric excess is typically determined using an analytical chiral HPLC or SFC method.[11] The formula is: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. It is crucial to have a validated analytical method with baseline resolution (Rs > 1.5) for accurate quantification. If pure enantiomer standards are unavailable, other techniques like chiral NMR using a chiral solvating or derivatizing agent can be employed.[12]
Visualized Workflows and Logic
A systematic approach is critical for efficiently developing a robust purification method.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
Key Experimental Protocols
Protocol 1: Generic Chiral HPLC Screening
This protocol provides a starting point for identifying a suitable chiral stationary phase and mobile phase system.
Objective: To quickly assess the enantioselectivity of multiple CSPs for a target chiral thiolactam.
Materials:
-
Chiral thiolactam sample (~1 mg/mL in mobile phase)
-
HPLC-grade Heptane, Isopropanol (IPA), Ethanol (EtOH)
-
Set of analytical chiral columns (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column)
-
HPLC system with UV detector
Methodology:
-
System Preparation: Purge the HPLC system thoroughly.
-
Column Installation & Equilibration:
-
Install the first screening column (e.g., Cellulose-based CSP).
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Heptane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 column volumes).
-
-
Injection: Inject 5-10 µL of the thiolactam sample.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically 15-30 minutes).
-
Analysis: Examine the chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α).
-
Iterative Screening:
-
If no separation is observed, change the mobile phase to 90:10 Heptane:EtOH and repeat steps 2-5.
-
If still no separation, switch to the next column (e.g., Amylose-based CSP) and repeat the screening process with both mobile phases.
-
-
Documentation: Carefully document all results, including chromatograms, retention times, and calculated separation factors for each column/mobile phase combination.[13] This creates a valuable record for future method development.[4]
References
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. [Diagram]. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Ng, S. K., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 13(1), 1941733. Retrieved from [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6157. Retrieved from [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Regis Technologies. (2020). Advancing Chiral Separations Techniques. Retrieved from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
de Winter, B. C. M., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(4), 525-531. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents. Retrieved from [Link]
- D'Attoma, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121.
- Sánchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 843-848.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang, B., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 74. Retrieved from [Link]
-
Wang, Z., et al. (2019). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Chemistry, 11(6), 523-529. Retrieved from [Link]
-
Andrić, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2154. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
- Maggio, R. M., et al. (2013). Stability-indicating methods for the determination of drugs in the presence of their degradation products: A review. Trends in Analytical Chemistry, 49, 57-70.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. [Video]. YouTube. Retrieved from [Link]
-
Imre, S., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 60(2), 241-249. Retrieved from [Link]
-
Reddy, G. S., et al. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 113-116. Retrieved from [Link]
-
PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Chiral stationary phases for HPLC. Retrieved from [Link]
- Alcaide, B., & Almendros, P. (2014). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 12(16), 2488-2495.
- Ye, Z., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(12), 3020-3025.
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Rathore, D., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Liu, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Synthesis, 2(9), 834-844. Retrieved from [Link]
-
ResearchGate. (2013). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
-
Information Box Ticket Lifestyles. (2024, January 1). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]
-
Couty, F., et al. (2005). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 10(3), 323-331. Retrieved from [Link]
-
Betz, R., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2465. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. afmps.be [afmps.be]
- 11. uma.es [uma.es]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Managing Impurities in the Large-Scale Production of Ertapenem
Welcome to the technical support center for the large-scale production of ertapenem. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities during the manufacturing of this critical carbapenem antibiotic. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemistry and logic, empowering you to troubleshoot and optimize your processes effectively.
Ertapenem's complex structure and inherent instability, particularly of its β-lactam ring, make impurity control a paramount challenge in ensuring its safety and efficacy. This guide will navigate the common hurdles, from process-related impurities to degradation products, offering a self-validating system of protocols and troubleshooting logic.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by professionals working with ertapenem.
Q1: What are the primary classes of impurities in large-scale ertapenem production?
A1: Impurities in ertapenem are broadly categorized into three main types:
-
Organic Impurities: These are the most common and can be further divided into:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products of side reactions. An example is 3-(prolylamino)benzoic acid, which is related to the side-chain synthesis[1].
-
Degradation Products: Ertapenem is susceptible to degradation via several pathways, leading to impurities. The most notable are the open-ring impurity, formed by the hydrolysis of the β-lactam ring, and various high-molecular-weight dimers[1][].
-
-
Inorganic Impurities: These can originate from reagents, catalysts, or processing equipment used during manufacturing, such as heavy metals[3].
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed from the final active pharmaceutical ingredient (API)[].
Q2: Why is ertapenem so susceptible to degradation?
A2: The susceptibility of ertapenem to degradation is primarily due to the strained β-lactam ring, which is characteristic of carbapenem antibiotics. This four-membered ring is highly reactive and prone to cleavage by hydrolysis[]. The degradation rate is significantly influenced by pH, temperature, and the concentration of ertapenem in solution[4]. Basic conditions, in particular, can accelerate the hydrolysis of the β-lactam ring, leading to the formation of the inactive open-ring impurity[5]. Furthermore, at higher concentrations, intermolecular reactions can occur, leading to the formation of various dimeric impurities[1].
Q3: What are the regulatory standards for controlling impurities in ertapenem?
A3: Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have stringent requirements for impurity control, guided by the International Conference on Harmonisation (ICH) guidelines. Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances, which outlines the thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3C(R6): Impurities: Guideline for Residual Solvents, which sets limits for common solvents based on their toxicity.
-
USP and European Pharmacopoeia (Ph. Eur.) Monographs: These provide specific tests and acceptance criteria for impurities in the official ertapenem drug substance and product[6][7]. Manufacturers must adhere to these limits to ensure product quality and patient safety.
Q4: What are the primary analytical techniques used for ertapenem impurity profiling?
A4: The gold standard for analyzing ertapenem and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection[5][8][9]. Stability-indicating HPLC methods are developed and validated to separate ertapenem from its various process-related and degradation impurities[5][9]. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool[8]. Gas Chromatography (GC) is typically used for the analysis of residual solvents[5].
Troubleshooting Guides
This section provides a question-and-answer-based approach to troubleshoot specific issues that may arise during ertapenem production.
Issue 1: High Levels of the Open-Ring Impurity Detected in the Final API
Q: Our latest batch of ertapenem shows a higher than acceptable level of the open-ring impurity. What are the likely causes and how can we mitigate this?
A: The open-ring impurity is a product of β-lactam ring hydrolysis, which is significantly accelerated by exposure to basic conditions and elevated temperatures.
-
Causality: The amide bond in the β-lactam ring is highly strained and susceptible to nucleophilic attack by hydroxide ions. This leads to the cleavage of the ring and the formation of an inactive carboxylic acid derivative. This degradation follows pseudo-first-order kinetics and is base-catalyzed[10].
-
Troubleshooting Steps & Corrective Actions:
-
Review pH in Aqueous Process Streams: Scrutinize the pH logs for all steps where ertapenem is in an aqueous solution, particularly during work-up, extraction, and purification. Excursions to a pH above 7.5, even for short periods, can lead to significant hydrolysis[10]. Ensure pH probes are calibrated and that buffer capacities are adequate.
-
Evaluate Temperature Profiles: Analyze the temperature logs for all processing steps. Elevated temperatures, especially in combination with a non-optimal pH, will increase the rate of hydrolysis. Pay close attention to holding times at elevated temperatures.
-
Optimize Purification/Crystallization pH: During purification and crystallization, the pH of the solution is critical. A patent for purifying ertapenem suggests adjusting the pH to between 5.8 and 6.5 during crystallization to obtain the refined product, after an initial filtration at a more basic pH to remove certain impurities[11]. This indicates that a precise pH window is necessary to balance purity and stability.
-
Minimize Processing Times: The longer ertapenem is held in aqueous solution, the greater the potential for degradation. Review batch records to identify any delays or extended holding times and implement measures to streamline the process.
-
Issue 2: Elevated Levels of Dimeric Impurities in the Crude Product
Q: We are observing an increase in high-molecular-weight impurities, identified as dimers by LC-MS. What process parameters should we investigate?
A: Dimer formation is typically concentration-dependent and involves an intermolecular reaction between two ertapenem molecules.
-
Causality: One common mechanism for dimer formation is the nucleophilic attack of the secondary amine on the pyrrolidine ring of one ertapenem molecule on the electrophilic carbonyl of the β-lactam ring of a second molecule. This process is more likely to occur at higher concentrations of ertapenem in solution[1].
-
Troubleshooting Steps & Corrective Actions:
-
Review Concentration During Key Steps: Examine the concentration of ertapenem in solution during steps such as reaction quenching, extraction, and particularly during crystallization or lyophilization pre-concentration. If concentrations are too high, the probability of intermolecular reactions increases.
-
Optimize Temperature During Concentration: Elevated temperatures can increase molecular motion and the likelihood of collisions leading to dimerization. Ensure that concentration steps are performed at the lowest feasible temperature.
-
Control pH: The nucleophilicity of the pyrrolidine nitrogen is pH-dependent. While ertapenem is more stable at a slightly acidic to neutral pH, extreme pH values in either direction can influence side reactions. Maintaining a consistent and optimized pH throughout the process is crucial.
-
Investigate Lyophilization Parameters: If lyophilization is used, the conditions of the primary drying phase can impact impurity formation. An overly aggressive cycle with a high primary drying temperature could lead to a loss of cake structure and the formation of a more concentrated, mobile phase where dimerization can occur[12].
-
Issue 3: Out-of-Specification Residual Solvents
Q: Our GC analysis shows residual levels of a Class 2 solvent (e.g., acetonitrile, methanol) above the ICH Q3C limit. What are the likely causes and corrective actions?
A: High residual solvents are typically due to inefficient removal during the final drying or crystallization steps.
-
Causality: Solvents can become entrapped within the crystal lattice of the API or adsorbed onto the surface of the solid particles. The efficiency of their removal depends on factors such as the drying temperature, pressure (vacuum), gas flow, and the physical properties of the API crystals.
-
Troubleshooting Steps & Corrective Actions:
-
Optimize Final Drying Parameters:
-
Temperature: Ensure the drying temperature is as high as possible without causing thermal degradation of the ertapenem.
-
Vacuum: A deeper vacuum will lower the boiling point of the solvent, facilitating its removal. Check for leaks in the drying equipment.
-
Time: The drying time may need to be extended to ensure complete solvent removal.
-
Agitation/Gas Flow: Gentle agitation or a nitrogen sweep can help to dislodge trapped solvent molecules.
-
-
Review Crystallization/Precipitation Step: The method of crystallization can influence the crystal habit and the propensity for solvent inclusion. A slower crystallization process may lead to more ordered crystals with less solvent entrapment. The choice of anti-solvent and the rate of its addition can also be critical factors[11].
-
Consider a Final Wash Step: A wash of the isolated solid with a more volatile, non-solvating agent (an anti-solvent) can sometimes help to displace the entrapped, less volatile solvent.
-
Key Impurity Formation Pathways
The following diagrams illustrate the formation of key ertapenem impurities.
Caption: Base-catalyzed hydrolysis of the β-lactam ring in ertapenem.
Caption: Intermolecular reaction leading to dimer formation in ertapenem.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical stability-indicating HPLC method for the analysis of ertapenem and its related substances. This method is a composite based on several published methods and should be validated for your specific application[8][9][13][14].
Protocol: Stability-Indicating HPLC-UV Method for Ertapenem Impurity Profiling
1. Objective: To quantify the purity of ertapenem and to detect and quantify process-related and degradation impurities using a gradient reversed-phase HPLC method with UV detection.
2. Materials and Reagents:
-
Ertapenem Reference Standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or Sodium phosphate buffer components (analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or Inertsil Phenyl (ambient) |
| Mobile Phase A | Ammonium formate buffer (pH 8.0), water, and acetonitrile (e.g., 40:60:1 v/v/v)[8] |
| Mobile Phase B | Ammonium formate buffer (pH 8.0), acetonitrile, and methanol (e.g., 40:50:10 v/v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm or 310 nm[9][14] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[8] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 |
4. Sample and Standard Preparation:
-
Caution: Ertapenem is unstable in solution. Prepare all solutions fresh and keep them cold (e.g., in an autosampler at ~5°C) until injection[1].
-
Diluent: Use HPLC grade water or a weak buffer solution.
-
Standard Solution: Accurately weigh a suitable amount of Ertapenem Reference Standard and dissolve in the diluent to achieve a final concentration of approximately 0.2 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Resolution: The resolution between ertapenem and its closest eluting impurity (e.g., a dimer) should be greater than 2.0[1].
-
Tailing Factor: The tailing factor for the ertapenem peak should be less than 2.0[1].
-
Precision: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
6. Analysis and Calculation:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the peaks based on their retention times relative to the main ertapenem peak.
-
Calculate the percentage of each impurity using the area normalization method or by using an external standard, applying relative response factors where necessary.
Caption: General workflow for HPLC impurity analysis of ertapenem.
References
- CN110698479A - Synthetic method of ertapenem monosodium salt.
-
Jain, V., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]
-
Veeprho. Ertapenem Impurities and Related Compound. [Link]
-
An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. ResearchGate. [Link]
-
Sivanadh, M., et al. New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. [Link]
-
Cielecka-Piontek, J., et al. (2007). Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 191-196. [Link]
-
Morales-Ríos, M. S., et al. (2018). Determination of Ertapenem for Pharmacokinetic study. Journal of Advanced Pharmacy Education and Research, 8(3), 114-118. [Link]
-
Vailaya, A., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(3), 133-141. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Ertapenem Villerton. [Link]
-
Walker, S. E., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121–126. [Link]
-
Singh, S. K., et al. (2019). Effect of primary drying temperature on process efficiency and product performance of lyophilized Ertapenam sodium. Drug Development and Industrial Pharmacy, 45(12), 1956-1965. [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Ertapenem Fresenius Kabi. [Link]
-
Al-Haydar, M. (2016). Effect of buffers on the ertapenem stability in aqueous solution. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 233-238. [Link]
-
El-Gindy, A., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]
-
U.S. Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]
-
PubChem. Ertapenem Dimer Form D Impurity. [Link]
-
Pharmaffiliates. Ertapenem-impurities. [Link]
-
Patsnap Synapse. What is the mechanism of Ertapenem Sodium? [Link]
-
Kasper, J. C., & Friess, W. (2021). Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters. Pharmaceuticals, 14(3), 245. [Link]
-
Sajonz, P., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(19), 7479–7487. [Link]
-
Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999-3015. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]
-
PubChem. Ertapenem Dimer Impurity. [Link]
-
Ohtake, S., & Shalaev, E. (2022). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. AAPS PharmSciTech, 23(1), 1. [Link]
- European Patent Office. (2012).
-
Donegan, M., et al. (2021). High-molecular weight impurity screening by size-exclusion chromatography on a reversed-phase column. Journal of Chromatography A, 1644, 462078. [Link]
-
Al-Haydar, M., et al. (2016). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. [Link]
-
Walker, S. E., & Law, S. (2015). View of Stability of Ertapenem 100 mg/mL at Room Temperature. Canadian Journal of Hospital Pharmacy, 68(4), 337. [Link]
-
U.S. Pharmacopeia. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edqm.eu [edqm.eu]
- 7. iris.unipv.it [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
- 9. jst.org.in [jst.org.in]
- 10. researchgate.net [researchgate.net]
- 11. CN110698479A - Synthetic method of ertapenem monosodium salt - Google Patents [patents.google.com]
- 12. Effect of primary drying temperature on process efficiency and product performance of lyophilized Ertapenam sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. japer.in [japer.in]
Technical Support Center: Navigating the Challenges of Multi-Step Organic Synthesis
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the pervasive challenge of poor yield in multi-step organic synthesis. In the intricate journey of constructing complex molecules, every percentage point of yield matters. A seemingly minor loss at an early stage can cascade into a significant deficit in the final product, jeopardizing project timelines and resource allocation.[1][2] This guide is designed to be a practical resource, providing not just procedural steps, but also the underlying scientific principles to diagnose and resolve yield-related issues effectively.
Our philosophy is built on proactive problem-solving and a deep understanding of reaction mechanisms. By approaching synthesis with a strategic mindset, you can transform low-yielding steps into efficient and reliable transformations.
Part 1: A Proactive Approach to Yield Optimization: The Troubleshooting Workflow
Before delving into specific problems, it's crucial to adopt a systematic approach to troubleshooting. When confronted with a low-yielding reaction, avoid the temptation of random tweaks. Instead, follow a logical sequence of investigation to pinpoint the root cause.
dot graph TD { A[Low Yield Observed] --> B{Initial Assessment}; B --> C{Reaction Analysis}; B --> D{Work-up & Purification Analysis}; C --> E[Starting Materials & Reagents]; C --> F[Reaction Conditions]; C --> G[Reaction Monitoring]; D --> H[Extraction & Washing]; D --> I[Purification Method]; subgraph "Reaction Analysis" E; F; G; end subgraph "Work-up & Purification Analysis" H; I; end E --> J[Purity & Stoichiometry]; F --> K[Temperature, Time, Solvent, Catalyst]; G --> L[Incomplete Reaction vs. Side Products]; H --> M[Physical Losses & Emulsions]; I --> N[Decomposition on Stationary Phase]; J --> O{Optimize}; K --> O; L --> O; M --> O; N --> O; O --> P[Implement Changes & Re-run]; P --> Q{Yield Improved?}; Q -- Yes --> R[Proceed to Next Step]; Q -- No --> B;
} caption: Systematic troubleshooting workflow for low-yield reactions.
This workflow encourages a methodical investigation, starting from a broad assessment and progressively narrowing down to specific variables. This structured approach is more efficient than haphazardly changing multiple parameters at once.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered in multi-step synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.
Section A: The Reaction Itself - Why is My Reaction Not Working as Expected?
Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after prolonged reaction times. What should I investigate?
Answer: An incomplete reaction is a frequent culprit for low yields.[1] The key is to determine why the reaction is stalling.
-
Causality: Reactions stop for several reasons: insufficient activation energy, catalyst deactivation, reagent degradation, or reaching an equilibrium state.
-
Troubleshooting Protocol:
-
Re-evaluate Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit catalysts or react with reagents, effectively reducing their concentration.[3][4][5] Verify the purity of your starting materials using techniques like NMR or elemental analysis. Ensure accurate weighing and stoichiometry. Old reagents, especially those sensitive to air or moisture, should be suspect.[6]
-
Temperature and Concentration: Many reactions require a specific temperature to overcome the activation energy barrier.[7] If the reaction is sluggish at a certain temperature, consider a modest increase. Similarly, increasing the concentration of reactants can sometimes drive the reaction forward.[7] However, be cautious, as higher temperatures can also promote side reactions.[8]
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Heterogeneous catalysts can lose activity over time, while homogeneous catalysts can be poisoned by impurities.[9] Consider using a fresh batch of catalyst or adding a second portion to the reaction mixture.
-
Solvent Effects: The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.[10] Sometimes, a change in solvent polarity can dramatically improve reaction rates.
-
Question 2: My reaction is complete, but I have a complex mixture of products. How can I improve the selectivity?
Answer: The formation of multiple products indicates a lack of selectivity, a common challenge in organic synthesis.[1][3]
-
Causality: Side reactions can arise from various factors, including the reaction conditions (temperature, pressure), the nature of the substrate and reagents, and the presence of impurities that can catalyze undesired pathways.[11]
-
Strategies for Enhancing Selectivity:
-
Reaction Condition Optimization: This is often the first and most crucial step.[12][13][14] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions.[12]
-
Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.
-
Reagent Addition: Slow, controlled addition of a reactive reagent can maintain a low concentration, minimizing side reactions.[10]
-
Choice of Reagents: Consider if a more selective reagent is available for the desired transformation. For example, using a milder reducing agent can prevent over-reduction of a functional group.
-
-
Protecting Groups: If your starting material has multiple reactive sites, the use of protecting groups can be an effective strategy to ensure the reaction occurs only at the desired position.
-
Catalyst Selection: The choice of catalyst can profoundly influence the selectivity of a reaction. For instance, in catalytic hydrogenation, different catalysts can lead to different stereochemical outcomes.
-
| Parameter | Effect on Selectivity | Example |
| Temperature | Lower temperatures often favor the kinetic product. | In the sulfonation of naphthalene, lower temperatures favor the formation of the 1-sulfonic acid, while higher temperatures favor the more stable 2-sulfonic acid. |
| Solvent | Solvent polarity can influence the reaction pathway. | The stereoselectivity of the Wittig reaction can be influenced by the choice of solvent.[15] |
| Catalyst | The catalyst can direct the reaction to a specific outcome. | In asymmetric synthesis, chiral catalysts are used to selectively form one enantiomer over the other. |
Question 3: I suspect my product is decomposing under the reaction conditions. How can I confirm this and prevent it?
Answer: Product decomposition is a frustrating cause of low yield, as the desired molecule is formed but then lost.[16]
-
Causality: The product itself may be unstable under the reaction conditions (e.g., high temperature, acidic or basic environment) or sensitive to one of the reagents or byproducts.
-
Diagnostic and Preventive Measures:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or NMR.[17][18][19][20][21] If you observe the appearance of the product followed by its disappearance and the emergence of new, unidentified spots, decomposition is likely occurring.
-
Stability Study: Subject a purified sample of your product to the reaction conditions (without the starting material) to confirm its instability.
-
Milder Reaction Conditions: If decomposition is confirmed, explore milder reaction conditions. This could involve lowering the temperature, using a less reactive reagent, or changing the pH.
-
Quench the Reaction Promptly: Once the reaction has reached optimal conversion (as determined by monitoring), quench it immediately to prevent further degradation of the product.[16]
-
dot graph TD { A[Reaction Monitoring] --> B{Is Product Concentration Decreasing?}; B -- Yes --> C{Product Decomposition Likely}; B -- No --> D[Continue Monitoring]; C --> E[Conduct Stability Study]; E --> F{Is Product Unstable Under Reaction Conditions?}; F -- Yes --> G[Optimize for Milder Conditions]; F -- No --> H[Investigate Other Loss Mechanisms]; G --> I[Lower Temperature]; G --> J[Use Milder Reagents]; G --> K[Adjust pH]; G --> L[Prompt Quenching];
} caption: Decision tree for investigating suspected product decomposition.
Section B: Work-up and Purification - Where Did My Product Go?
Question 4: I seem to be losing a significant amount of product during the aqueous work-up. What are the common pitfalls?
Answer: The work-up stage is a frequent source of product loss, often due to physical and chemical issues.[16][22]
-
Causality: Losses during work-up can occur through incomplete extraction, emulsion formation, or decomposition of the product in the aqueous phase (e.g., hydrolysis of an ester under acidic or basic conditions).
-
Best Practices for Work-up:
-
Optimize Extraction:
-
Solvent Choice: Ensure you are using an appropriate extraction solvent in which your product is highly soluble and which is immiscible with the aqueous phase.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.
-
pH Adjustment: The solubility of acidic or basic compounds is highly pH-dependent. Adjust the pH of the aqueous layer to ensure your compound is in its neutral, more organic-soluble form.
-
-
Breaking Emulsions: Emulsions are a common problem that can trap your product. They can often be broken by adding brine (saturated NaCl solution), changing the solvent, or by filtration through a pad of celite.
-
Minimize Time in Aqueous Phase: If your product is susceptible to hydrolysis, minimize its contact time with acidic or basic aqueous solutions. Perform the work-up quickly and at a lower temperature if necessary.
-
Question 5: My yield drops dramatically after column chromatography. How can I minimize these losses?
Answer: Column chromatography is a powerful purification technique, but it can also be a source of significant product loss if not performed correctly.[10]
-
Causality: Product can be lost on the column due to irreversible adsorption onto the stationary phase (especially for polar compounds on silica gel), decomposition on the acidic silica surface, or co-elution with impurities leading to the discarding of mixed fractions.
-
Protocol for Efficient Chromatography:
-
Choosing the Right Stationary and Mobile Phase:
-
TLC Analysis: Always optimize the solvent system using TLC before running a column. The ideal Rf value for your product is typically between 0.2 and 0.4.
-
Alternative Stationary Phases: If your compound is acid-sensitive, consider using deactivated (neutral) silica or alumina. For very polar compounds, reverse-phase chromatography might be a better option.
-
-
Proper Column Packing and Loading: A well-packed column is essential for good separation. Load your sample in a minimal amount of solvent to ensure a narrow starting band.
-
Careful Fraction Collection and Analysis: Collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions containing your product.
-
Question 6: I'm struggling with low recovery after recrystallization. What can I do to improve this?
Answer: Recrystallization is an excellent technique for obtaining high-purity crystalline solids, but it relies on a delicate balance of solubility.[23]
-
Causality: Low recovery is often due to using too much solvent, cooling the solution too quickly (which traps impurities and reduces the yield of pure crystals), or choosing an inappropriate solvent.[22]
-
Tips for Effective Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Use solvent pairs (one solvent in which the compound is soluble and another in which it is insoluble) if a single suitable solvent cannot be found.
-
Use the Minimum Amount of Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent to create a saturated solution.[23] Adding excess solvent will keep more of your product dissolved even after cooling.[23]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[23]
-
Washing the Crystals: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[23]
-
Part 3: The Bigger Picture - Strategic Considerations for Multi-Step Synthesis
Question 7: How should I approach the planning of a multi-step synthesis to maximize the overall yield?
Answer: A successful multi-step synthesis is not just about executing individual reactions well; it's about strategic planning from the outset.[24][25]
-
Convergent vs. Linear Synthesis: For complex target molecules, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence. This is because the overall yield of a convergent synthesis is higher, and it allows for parallel work on different parts of the molecule.
-
Retrosynthetic Analysis: Working backward from the target molecule (retrosynthesis) helps to identify key bond disconnections and strategic intermediates.[25] This allows you to choose reactions that are known to be high-yielding and reliable.
-
Minimizing Purification Steps: If possible, design your synthetic route to allow for "telescoping" of reactions, where the crude product of one step is used directly in the next without purification.[9] This can significantly reduce material loss.[9]
dot graph TD { subgraph "Linear Synthesis" A --> B --> C --> D; end subgraph "Convergent Synthesis" E --> F; G --> H; F --> I; H --> I; I --> J; end
} caption: Comparison of linear and convergent synthesis pathways.
By systematically addressing these common issues and adopting a strategic approach to synthesis, you can significantly improve your yields and achieve your research and development goals more efficiently.
References
-
Wass, D. F. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Washington State University. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 10.10: An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Chemistry LibreTexts. Retrieved from [Link]
-
Foley, D. A., et al. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Zhang, J., et al. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
-
Leah4sci. (2024, April 25). Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording). YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Retrieved from [Link]
-
Chemguy. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
Reddit. (n.d.). Common ways to lose product and reduce yield?. r/chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]
-
Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]
-
Crow, J. M. (2012, April). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions?. YouTube. Retrieved from [Link]
-
Mestrelab Research. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
-
University of Technology Sydney. (n.d.). Tips on how to minimise product loss. Retrieved from [Link]
-
TutorChase. (n.d.). How do impurities impact percentage yield?. Retrieved from [Link]
-
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Eng-Tips. (2014, September 29). Minimise product loss in filtration. Retrieved from [Link]
-
Teachy. (n.d.). Summary of Stoichiometry: Purity and Yield. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
National Institutes of Health. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 25). How Do Products Influence Percent Yield In Chemistry?. YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. teachy.ai [teachy.ai]
- 6. quora.com [quora.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 14. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. How To [chem.rochester.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Online NMR and HPLC as a Reaction Monitoring Platform for [mestrelab.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. showzappat.weebly.com [showzappat.weebly.com]
- 24. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to NMR Spectroscopy for Stereochemical Determination of 4-Mercapto-2-Pyrrolidone
For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of successful research. The stereochemistry of a chiral molecule like 4-mercapto-2-pyrrolidone, a sulfur-containing lactam, can dramatically influence its biological activity, pharmacokinetic properties, and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for unambiguously determining both the relative and absolute configuration of such molecules directly in solution.
This guide provides an in-depth comparison of various NMR methodologies for the stereochemical analysis of 4-mercapto-2-pyrrolidone. We will delve into the theoretical underpinnings of each technique, present supporting experimental data from closely related analogs, and provide actionable protocols to empower you to confidently assign the stereochemistry of your target compounds.
The Stereochemical Challenge: Unraveling the Isomers of 4-Mercapto-2-Pyrrolidone
4-mercapto-2-pyrrolidone possesses a chiral center at the C4 position, giving rise to two enantiomers: (R)-4-mercapto-2-pyrrolidone and (S)-4-mercapto-2-pyrrolidone. Furthermore, depending on the synthetic route and substitution patterns on the pyrrolidine ring, diastereomers (e.g., cis and trans isomers in polysubstituted derivatives) could also be present. Distinguishing between these stereoisomers is critical and requires a suite of sophisticated NMR techniques.
Core NMR Techniques for Stereochemical Elucidation
The fundamental NMR parameters that provide stereochemical information are chemical shifts (δ), scalar or J-couplings (J), and the Nuclear Overhauser Effect (NOE). By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, we can harness these parameters to build a comprehensive 3D picture of the molecule.
¹H NMR Spectroscopy: The First Look at Relative Stereochemistry
A standard ¹H NMR spectrum provides the initial clues about the stereochemical arrangement. Protons in different stereoisomers will experience slightly different magnetic environments, leading to distinct chemical shifts. However, for enantiomers in an achiral solvent, their ¹H NMR spectra are identical. Diastereomers, on the other hand, will exhibit different chemical shifts and coupling constants.
Key Observables for 4-Mercapto-2-Pyrrolidone Analogs:
-
Chemical Shift Dispersion: The protons on the pyrrolidine ring (at C3, C4, and C5) are of particular interest. In a substituted pyrrolidinone, the relative orientation of the substituent at C4 will influence the chemical shifts of the adjacent protons. For instance, in a cis isomer, a substituent might deshield a neighboring proton on the same face of the ring, shifting its resonance downfield compared to the trans isomer.
-
J-Coupling Constants (³JHH): The magnitude of the through-bond coupling between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining relative stereochemistry. For a five-membered ring like pyrrolidinone, specific coupling constants can be indicative of a cis or trans relationship between substituents. Generally, a larger ³J value is observed for protons with a dihedral angle approaching 180° (trans), while a smaller ³J value is seen for those with a dihedral angle near 90° (cis).
Illustrative Data for a 4-Substituted-2-Pyrrolidone Analog:
| Proton | cis-Isomer Chemical Shift (ppm) | cis-Isomer ³J (H,H) (Hz) | trans-Isomer Chemical Shift (ppm) | trans-Isomer ³J (H,H) (Hz) |
| H-3a | 2.55 | J(H3a,H3b) = 17.0, J(H3a,H4) = 8.5 | 2.65 | J(H3a,H3b) = 17.2, J(H3a,H4) = 7.0 |
| H-3b | 2.20 | J(H3b,H4) = 7.5 | 2.15 | J(H3b,H4) = 3.5 |
| H-4 | 3.80 | - | 3.65 | - |
| H-5a | 3.50 | J(H5a,H5b) = 10.0 | 3.55 | J(H5a,H5b) = 10.2 |
| H-5b | 3.30 | - | 3.35 | - |
Note: This is representative data for illustrative purposes.
The key difference lies in the coupling constants between H-4 and the H-3 protons. The larger coupling constant in the cis isomer (8.5 Hz) compared to one of the couplings in the trans isomer (3.5 Hz) would be a strong indicator of their relative stereochemistry.
2D NMR Spectroscopy: Mapping the Connectivity and Spatial Proximity
Two-dimensional NMR experiments provide a much clearer and more detailed picture of the molecular structure by spreading the information into a second dimension.
The COSY experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the straightforward assignment of the entire spin system of the pyrrolidine ring.[1]
The NOESY experiment is the cornerstone for determining relative stereochemistry.[2] It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds.[3] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive measure of spatial proximity.
For 4-mercapto-2-pyrrolidone, a NOESY experiment would be crucial for distinguishing between cis and trans diastereomers if other substituents were present. For example, a cross-peak between the proton at C4 and a proton of a substituent on the same face of the ring would confirm a cis relationship.
Illustrative NOESY Correlations for a Hypothetical cis-4-Substituted-2-Pyrrolidone:
| Irradiated Proton | Observed NOE to Proton | Implied Proximity |
| H-4 | H-3 (cis proton) | Protons are on the same face of the ring |
| H-4 | H-5 (cis proton) | Protons are on the same face of the ring |
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC).[4][5] These experiments are essential for the unambiguous assignment of the ¹³C NMR spectrum and for confirming the overall carbon framework of the molecule.
Determining Absolute Configuration: The Use of Chiral Derivatizing Agents
While the aforementioned techniques are excellent for determining relative stereochemistry, they cannot distinguish between enantiomers. To determine the absolute configuration (R vs. S), it is necessary to introduce a chiral auxiliary to create a diastereomeric mixture that can be differentiated by NMR.[6] Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte to form covalent diastereomeric adducts.
Mosher's Acid: A Classic and Reliable CDA
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the absolute configuration of alcohols and amines.[7] The thiol group of 4-mercapto-2-pyrrolidone can be reacted with both (R)- and (S)-MTPA chloride to form diastereomeric thioesters.
The Principle of Mosher's Method:
The phenyl group of the MTPA moiety adopts a preferred conformation where it is shielded by the carbonyl group. This creates an anisotropic magnetic field that differentially shields or deshields the protons of the substrate depending on their spatial relationship to the phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, one can determine the absolute configuration of the chiral center.
A key aspect of the analysis is the calculation of the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration.
Experimental Protocol: Mosher's Thioester Analysis of 4-Mercapto-2-Pyrrolidone
-
Sample Preparation:
-
Divide the enantiomerically pure or enriched 4-mercapto-2-pyrrolidone sample into two NMR tubes (approximately 1-5 mg per tube).
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a non-nucleophilic base like pyridine or triethylamine in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base and solvent.
-
Allow the reactions to proceed to completion (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA thioester samples.
-
Ensure accurate chemical shift referencing.
-
-
Data Analysis:
-
Assign all relevant proton signals in both spectra. 2D NMR (COSY) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Map the Δδ values onto the structure of 4-mercapto-2-pyrrolidone.
-
Apply the Mosher's model to assign the absolute configuration based on the observed shielding/deshielding patterns. Protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Conclusion: A Multi-faceted Approach to Stereochemical Determination
The determination of the stereochemistry of 4-mercapto-2-pyrrolidone is a multi-step process that relies on the synergistic application of various NMR techniques. While ¹H NMR provides initial clues about relative stereochemistry through the analysis of chemical shifts and coupling constants, 2D NMR experiments like COSY and NOESY are indispensable for unambiguous assignment and confirmation of through-bond and through-space connectivities. For the ultimate determination of absolute configuration, the use of chiral derivatizing agents, such as Mosher's acid, is the gold standard.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the complete stereostructure of 4-mercapto-2-pyrrolidone and its derivatives, a critical step in advancing drug discovery and development.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Navarro-Vázquez, A., & Cobas, J. C. (2012). A new NMR experiment for the straightforward measurement of homonuclear and heteronuclear coupling constants. Journal of Magnetic Resonance, 225, 159-164. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., Rance, M., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
-
Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
-
Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH. [Link]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
Sources
- 1. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-4-Mercapto-2-pyrrolidone
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug's efficacy and safety. For a molecule like (R)-4-Mercapto-2-pyrrolidone, a chiral building block with significant potential in medicinal chemistry, ensuring its enantiopurity is paramount. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of (R)-4-Mercapto-2-pyrrolidone, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiopurity
(R)-4-Mercapto-2-pyrrolidone possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R) and (S). While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is non-superimposable, akin to a left and right hand. This seemingly subtle difference can lead to profoundly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the prevalence of the desired (R)-enantiomer over its (S)-counterpart is a non-negotiable aspect of its development and application. Enantiomeric excess is calculated as:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
This guide will explore and compare four principal analytical methodologies for this critical determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its versatility, robustness, and broad applicability.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Causality Behind Experimental Choices
For a polar molecule containing both a thiol and an amide group like 4-Mercapto-2-pyrrolidone, polysaccharide-based CSPs are an excellent starting point. These phases, such as those derived from cellulose or amylose, offer a multitude of chiral recognition sites, including grooves, cavities, and hydroxyl groups, that can engage in various non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The choice of a normal-phase or reversed-phase method will depend on the solubility of the analyte and the desired selectivity. A normal-phase method often provides better selectivity for polar compounds on polysaccharide CSPs.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of 4-Mercapto-2-pyrrolidone to determine the enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
(R)-4-Mercapto-2-pyrrolidone sample
-
Racemic (R,S)-4-Mercapto-2-pyrrolidone standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). Degas the mobile phase prior to use. The optimal ratio may need to be determined empirically to achieve baseline separation.
-
Standard Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the (R)-4-Mercapto-2-pyrrolidone sample at a concentration of 1 mg/mL in the mobile phase.
-
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm (where the amide chromophore absorbs).
-
Inject 10 µL of the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100.
-
Data Presentation:
| Parameter | Racemic Standard | (R)-4-Mercapto-2-pyrrolidone Sample |
| Retention Time (S)-enantiomer | tS (e.g., 8.5 min) | 8.5 min |
| Retention Time (R)-enantiomer | tR (e.g., 10.2 min) | 10.2 min |
| Peak Area (S)-enantiomer | AS (e.g., 50%) | A'S (e.g., 1%) |
| Peak Area (R)-enantiomer | AR (e.g., 50%) | A'R (e.g., 99%) |
| Enantiomeric Excess (ee %) | 0% | 98% |
Diagram of the Chiral HPLC Workflow:
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile compounds like 4-Mercapto-2-pyrrolidone, derivatization is often necessary to increase volatility and improve chromatographic performance.
Causality Behind Experimental Choices
The thiol and secondary amine/amide functionalities in 4-Mercapto-2-pyrrolidone make it amenable to derivatization. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can be employed to cap the active hydrogens, rendering the molecule more volatile and less prone to peak tailing. The choice of a chiral stationary phase is critical, with cyclodextrin-based columns being particularly effective for a wide range of chiral separations.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of (R)-4-Mercapto-2-pyrrolidone after derivatization.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl) column (30 m x 0.25 mm i.d., 0.12 µm film thickness).
Reagents:
-
(R)-4-Mercapto-2-pyrrolidone sample
-
Racemic (R,S)-4-Mercapto-2-pyrrolidone standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
Procedure:
-
Derivatization:
-
In a vial, dissolve ~1 mg of the sample or standard in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized enantiomers by running the derivatized racemic standard.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Data Presentation:
| Parameter | Derivatized Racemic Standard | Derivatized (R)-Sample |
| Retention Time (S)-enantiomer derivative | tS' (e.g., 15.2 min) | 15.2 min |
| Retention Time (R)-enantiomer derivative | tR' (e.g., 15.8 min) | 15.8 min |
| Peak Area (S)-enantiomer derivative | AS' (e.g., 50%) | A''S (e.g., 0.5%) |
| Peak Area (R)-enantiomer derivative | AR' (e.g., 50%) | A''R (e.g., 99.5%) |
| Enantiomeric Excess (ee %) | 0% | 99% |
Diagram of the Chiral GC Workflow:
Caption: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute and Relative Stereochemistry
NMR spectroscopy offers a distinct advantage in that it can provide information on the entire molecule. For determining enantiomeric excess, the use of a chiral solvating agent (CSA) is a common and effective approach.[3] The CSA forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Causality Behind Experimental Choices
The choice of CSA is crucial. For a molecule like 4-Mercapto-2-pyrrolidone, which has hydrogen bond donor and acceptor sites, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a good candidate.[4][5] The aromatic rings of the CSA can induce significant chemical shift differences in the protons of the analyte that are in close proximity in the diastereomeric complex. The protons on the pyrrolidone ring, particularly the one at the chiral center (C4), are likely to show the most significant splitting.
Experimental Protocol: NMR Spectroscopy
Objective: To determine the enantiomeric excess of (R)-4-Mercapto-2-pyrrolidone using a chiral solvating agent.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
(R)-4-Mercapto-2-pyrrolidone sample
-
Racemic (R,S)-4-Mercapto-2-pyrrolidone standard
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (CSA)
-
Deuterated chloroform (CDCl3)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample or standard into an NMR tube.
-
Dissolve in ~0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube. The optimal ratio may need to be adjusted.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two peaks in the presence of the CSA (e.g., the proton at C4).
-
Integrate the areas of the two signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integral ratio.
-
Data Presentation:
| Parameter | Racemic Standard + CSA | (R)-Sample + CSA |
| Chemical Shift (S)-enantiomer signal | δS (e.g., 3.50 ppm) | 3.50 ppm |
| Chemical Shift (R)-enantiomer signal | δR (e.g., 3.55 ppm) | 3.55 ppm |
| Integral (S)-enantiomer signal | IS (e.g., 1.0) | I'S (e.g., 0.02) |
| Integral (R)-enantiomer signal | IR (e.g., 1.0) | I'R (e.g., 0.98) |
| Enantiomeric Excess (ee %) | 0% | 96% |
Diagram of the NMR Workflow:
Caption: Workflow for ee determination by NMR Spectroscopy.
Optical Polarimetry: A Classical and Direct Measurement
Optical polarimetry is a classical technique that directly measures the optical rotation of a chiral compound in solution.[6] The magnitude of the rotation is directly proportional to the concentration of the enantiomer and its specific rotation, a characteristic physical property.
Causality Behind Experimental Choices
Experimental Protocol: Optical Polarimetry
Objective: To determine the enantiomeric excess of (R)-4-Mercapto-2-pyrrolidone by measuring its optical rotation.
Instrumentation:
-
Polarimeter.
-
Sodium D-line lamp (589 nm).
-
1 dm polarimeter cell.
Reagents:
-
(R)-4-Mercapto-2-pyrrolidone sample
-
Enantiomerically pure (R)-4-Mercapto-2-pyrrolidone standard (for determination of specific rotation)
-
Methanol (spectroscopic grade)
Procedure:
-
Determination of Specific Rotation ([α]D):
-
Accurately prepare a solution of the enantiomerically pure (R)-standard in methanol (e.g., c = 1 g/100 mL).
-
Measure the observed rotation (αobs) at 20 °C using the 1 dm cell.
-
Calculate the specific rotation: [α]D = αobs / (c * l), where l is the path length in dm.
-
-
Sample Analysis:
-
Prepare a solution of the sample with the same concentration as the standard.
-
Measure the observed rotation of the sample (αsample).
-
-
Data Analysis:
-
Calculate the optical purity: Optical Purity (%) = (αsample / [α]D) x 100.
-
For many compounds, optical purity is equivalent to enantiomeric excess.
-
Data Presentation:
| Parameter | Value |
| Specific Rotation of pure (R)-enantiomer, [α]D | To be determined experimentally (e.g., +50°) |
| Observed Rotation of Sample, αsample | e.g., +48.5° |
| Enantiomeric Excess (ee %) | (48.5 / 50) x 100 = 97% |
Diagram of the Polarimetry Workflow:
Caption: Workflow for ee determination by Optical Polarimetry.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Optical Polarimetry |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile derivatives on a chiral column | Diastereomeric complex formation with a chiral solvating agent | Measurement of optical rotation |
| Sample Prep | Simple dissolution | Derivatization often required | Simple mixing with CSA | Simple dissolution |
| Sensitivity | High | Very High | Moderate | Low |
| Quantitation | Excellent | Excellent | Good | Good, but requires pure standard |
| Development Time | Moderate | Moderate to High | Low to Moderate | Low (if [α] is known) |
| Key Advantage | Versatility and robustness | High resolution for volatile compounds | Provides structural information | Simplicity and speed for routine checks |
| Key Limitation | Cost of chiral columns | Requires volatile/derivatizable analytes | Lower sensitivity, potential for signal overlap | Requires pure standard for specific rotation |
Conclusion
The determination of the enantiomeric excess of (R)-4-Mercapto-2-pyrrolidone is a critical step in its application, and several robust analytical techniques are available for this purpose. Chiral HPLC is often the method of choice due to its versatility and the commercial availability of a wide range of chiral stationary phases. Chiral GC provides excellent resolution but typically requires a derivatization step. NMR spectroscopy with a chiral solvating agent is a powerful tool that offers direct observation of the enantiomers in solution. Finally, optical polarimetry, once the specific rotation of the pure enantiomer is established, offers a rapid and straightforward method for routine quality control.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of instrumentation and standards. For method validation, it is often advisable to use two orthogonal techniques to confirm the enantiomeric excess. This comprehensive guide provides the foundational knowledge and practical protocols to enable researchers to confidently and accurately determine the enantiopurity of (R)-4-Mercapto-2-pyrrolidone, ensuring the quality and integrity of this important chiral building block.
References
-
Daicel Chiral Technologies. (n.d.). Separation of Mirtazapine on CHIRALPAK® IK-3. Retrieved from [Link]
-
Chiral Technologies, Inc. (n.d.). Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Groeger, H., et al. (2018). Enantioselective Reduction of Sulfur-Containing Cyclic Imines Through Biocatalysis.
- Seki, H., et al. (1995). Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Chemical & Pharmaceutical Bulletin.
- Haines, A. H., & Jenkins, C. S. (1971). Optical rotatory dispersion and circular dichroism. Part LXXII. (2R)-Mercaptopropionic acid and related compounds. Journal of the Chemical Society C: Organic.
-
Agilent Technologies. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]
- Toguem, S. M. T., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry.
-
Wikipedia. (n.d.). Optical rotatory dispersion. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. Retrieved from [Link]
Sources
- 1. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | 53531-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. kud.ac.in [kud.ac.in]
A Comparative Guide to the Synthetic Routes of Carbapenem Side Chains
For Researchers, Scientists, and Drug Development Professionals
Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of antibacterial activity, making them a last resort for treating severe bacterial infections. The efficacy and stability of these drugs are critically dependent on the stereochemistry and functionality of their side chains, particularly the C2 and C6 substituents. The industrial synthesis of these complex chiral molecules is a significant challenge, demanding efficient, stereoselective, and scalable synthetic routes.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing the key side chains of major carbapenem antibiotics, including meropenem, ertapenem, doripenem, and the foundational thienamycin. We will delve into the mechanistic rationale behind different synthetic choices, present comparative experimental data, and provide detailed protocols for representative syntheses.
The Structural Significance of Carbapenem Side Chains
The biological activity of carbapenems is intrinsically linked to two key structural features:
-
The C6-(1R)-hydroxyethyl side chain: This moiety is crucial for the broad-spectrum activity and stability of carbapenems against many bacterial β-lactamases.[1][2] Its specific (R)-stereochemistry is essential for potent antibacterial action.
-
The C2-thioether side chain: This substituent significantly influences the pharmacokinetic profile, spectrum of activity, and stability against human renal dehydropeptidase-I (DHP-I). The diverse C2 side chains are a defining feature of different carbapenem drugs.
The stereocontrolled synthesis of these two side chains, therefore, lies at the heart of carbapenem manufacturing.
Core Synthetic Strategies: A Comparative Overview
The synthesis of carbapenem side chains predominantly relies on two strategic approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the C2-pyrrolidine side chains of meropenem, ertapenem, and doripenem, (2S,4R)-4-hydroxy-L-proline is the cornerstone chiral precursor.[3] This approach leverages the inherent chirality of the starting material to establish the desired stereocenters in the final product.
-
Asymmetric Synthesis: This approach involves the creation of chiral centers from achiral or racemic starting materials using chiral catalysts or auxiliaries. Asymmetric reactions, such as catalytic asymmetric aldol reactions, are particularly relevant for the stereoselective synthesis of the C6-hydroxyethyl side chain.[4][5]
The choice between these strategies is often dictated by factors such as the availability and cost of the starting materials, the number of synthetic steps, the overall yield, and the ease of scalability for industrial production.
Synthesis of the C2-Pyrrolidine Side Chain: A Chiral Pool Approach from 4-Hydroxy-L-proline
The synthesis of the (2S,4S)-4-mercapto-2-pyrrolidinecarboxylic acid derivatives, the core of the C2 side chain for meropenem, ertapenem, and doripenem, is a classic example of a chiral pool strategy. The general synthetic blueprint involves several key transformations starting from (2S,4R)-4-hydroxy-L-proline.
General Synthetic Workflow for C2-Pyrrolidine Side Chains
Caption: General synthetic workflow for C2-pyrrolidine side chains from 4-hydroxy-L-proline.
Comparative Analysis of Key Steps for Different Carbapenem Side Chains
| Carbapenem | Key C2-Substituent | Representative Synthetic Approach for C2-Functionalization | Overall Yield (from protected 4-hydroxyproline) | Key Reference(s) |
| Meropenem | N,N-Dimethylcarbamoyl | Amidation of the C2-carboxylic acid with dimethylamine. | ~92% | [6] |
| Ertapenem | m-Carboxyphenylaminocarbonyl | Amidation of the C2-carboxylic acid with a protected m-aminobenzoic acid derivative. | ~70-75% (one-pot) | [7] |
| Doripenem | N-Sulfamoylaminomethyl | Reduction of the C2-carboxylic acid to an alcohol, followed by conversion to a sulfamoylamine. | Not explicitly stated, multi-step process | [8] |
Note: Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction. The values presented are indicative of reported laboratory or pilot-scale syntheses.
Experimental Protocol: Synthesis of the Meropenem Side Chain Intermediate
This protocol outlines the synthesis of (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-(N,N-dimethylcarbamoyl)-4-mercaptopyrrolidine, a key intermediate for meropenem.
Step 1: Amidation of (2S, 4S)-1-p-Nitrobenzyloxycarbonyl-4-mercaptopyrrolidine-2-carboxylic Acid
-
Reaction Setup: In a reaction vessel, dissolve (2S, 4S)-1-p-nitrobenzyloxycarbonyl-4-mercaptopyrrolidine-2-carboxylic acid (0.55 mol) in dimethylformamide (DMF) (600 mL).
-
Base Addition: Cool the solution to 0-5 °C and add diisopropylethylamine (0.66 mol).
-
Amidation: After stirring for 10 minutes, add dimethylamine hydrochloride (1.10 mol) and continue stirring at 0-5 °C for 3 hours.
-
Workup and Isolation: Quench the reaction by adding ice water (500 mL) to precipitate the product. Collect the solid by filtration, wash with water (200 mL), and dry under reduced pressure at 65 °C.[6]
Expected Outcome: The desired product is obtained with a molar yield of approximately 92.3% and an HPLC purity of 99.3%.[6]
Synthesis of the C6-(1R)-hydroxyethyl Side Chain: A Focus on Asymmetric Methodologies
The stereoselective construction of the C6-(1R)-hydroxyethyl side chain is a critical step in the total synthesis of carbapenems. Asymmetric synthesis approaches are paramount to achieving the required high enantiomeric purity.
Key Asymmetric Strategies for the C6-Hydroxyethyl Side Chain
Caption: Key asymmetric strategies for the synthesis of the C6-(1R)-hydroxyethyl side chain.
Comparison of Asymmetric Strategies
| Strategy | Description | Advantages | Disadvantages | Key Reference(s) |
| Catalytic Asymmetric Aldol Reaction | A chiral catalyst promotes the enantioselective aldol reaction between an enolate and an aldehyde. | High atom economy, low catalyst loading, high enantioselectivity. | Catalyst development can be challenging and expensive. | [4] |
| Chiral Auxiliary-Mediated Aldol Reaction | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the aldol reaction. | Well-established and reliable methods, high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. | [9] |
| Asymmetric Reduction | A pro-chiral ketone is reduced to the corresponding alcohol using a chiral reducing agent or catalyst. | Can be highly enantioselective. | Requires a suitable pro-chiral ketone precursor. | [10] |
Experimental Protocol: Catalytic Asymmetric Synthesis of a Precursor to the Thienamycin Side Chain
This protocol describes a catalytic asymmetric reaction to form a key azetidinone intermediate with the correct stereochemistry for the C6-hydroxyethyl side chain of thienamycin.[9]
Step 1: Catalytic Asymmetric Azetidinone Formation
-
Catalyst Preparation: Prepare the chiral catalyst in situ according to established literature procedures.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the appropriate imine and ketene precursors in a suitable solvent.
-
Catalysis: Add the chiral catalyst (typically at a low mol% loading) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until completion.
-
Workup and Purification: Upon completion, quench the reaction and purify the resulting azetidinone product by chromatography.
Rationale: The use of a chiral catalyst creates a chiral environment for the [2+2] cycloaddition between the ketene and the imine, leading to the formation of the azetidinone with high enantioselectivity. This sets the crucial stereocenters that will become C5 and C6 of the carbapenem core, with the substituent at C3 of the azetidinone corresponding to the hydroxyethyl side chain.
Conclusion: Choosing the Optimal Synthetic Route
The selection of a synthetic route for a carbapenem side chain is a multifaceted decision that requires careful consideration of economic and chemical factors.
-
For the C2-pyrrolidine side chains , the chiral pool approach starting from 4-hydroxy-L-proline remains the dominant strategy in industrial settings due to the availability of the starting material and the well-established, high-yielding synthetic sequences. The modularity of this approach allows for the efficient synthesis of the diverse side chains of meropenem, ertapenem, and doripenem.
-
For the C6-(1R)-hydroxyethyl side chain , catalytic asymmetric methods offer the most elegant and atom-economical solution for establishing the critical stereocenter. While chiral auxiliary-based methods are robust, the trend in modern process chemistry favors catalytic approaches to minimize waste and reduce the number of synthetic steps.
The continuous development of more efficient catalysts and the optimization of reaction conditions will undoubtedly lead to even more streamlined and cost-effective syntheses of these vital antibiotic components, ensuring their continued availability for combating life-threatening bacterial infections.
References
-
Sleeman, M. C., & Townsend, C. A. (2010). Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis. ACS Chemical Biology, 5(7), 683–693. [Link]
-
Jeon, J. H., Lee, J. H., Lee, S. H., & Jeong, B. C. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences, 16(5), 9654–9692. [Link]
-
Matsumura, H., Bando, T., & Sunagawa, M. (1995). An Efficient Synthesis of (2S,4S)‐2‐Substituted 4‐Mercaptopyrrolidine Derivatives. ChemInform, 26(26). [Link]
-
Stewart, N. K., et al. (2022). C6 Hydroxymethyl-Substituted Carbapenem MA-1-206 Inhibits the Major Acinetobacter baumannii Carbapenemase OXA-23 by Impeding Deacylation. Antimicrobial Agents and Chemotherapy, 66(4). [Link]
- CN112341371B - A kind of preparation method of ertapenem side chain synthesis intermediate. (2021).
- CN101962383A - Synthesis method of meropenem. (2011).
- CN105439930A - Preparation method and application of doripenem side chain disulfide. (2016).
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1632. [Link]
-
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine. PubChem. [Link]
-
Zhang, Y., et al. (2017). Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(12). [Link]
-
Kastrinsky, D. B., & Barry, C. E. (2010). Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases. Tetrahedron Letters, 51(4), 683–685. [Link]
-
Ohwa, M., et al. (1984). SYNTHESIS OF (6S, 8R)-6-(1'-HYDROXYETHYL)CARBAPENEM, A THIENAMYCIN TYPE. Chemistry Letters, 13(10), 1787-1790. [Link]
-
Dalpozzo, R., & Bartoli, G. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(21), 7296. [Link]
-
Shiozaki, M., et al. (1986). A general approach to trans-carbapenem antibiotics. Enantioselective synthesis of key intermediates for (+)-PS-5,(+)-PS-6, and (+)-thienamycin. Journal of Organic Chemistry, 51(26), 5155–5163. [Link]
-
Synthesis of (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-carbamoyl-4-mercaptopyrrolidine. (n.d.). Mol-Instincts. [Link]
-
Felpin, F.-X., & Lebreton, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(7), 3537–3589. [Link]
-
Stella, V. J., et al. (2012). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. Journal of Medicinal Chemistry, 55(17), 7831–7843. [Link]
-
Williamson, J. M., et al. (1985). Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya. Journal of Biological Chemistry, 260(8), 4637–4647. [Link]
-
Synthesis And Characterization Of Process- Related Impurities In Doripenem. (2022). International Journal of Creative Research Thoughts, 10(6). [Link]
-
Srirangam, A., & Wheeler, K. A. (2023). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. Molecules, 28(22), 7564. [Link]
-
Jin, W. B., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry, 45(7), 3515–3521. [Link]
- CN102372714A - Method for preparing doripenem. (2012).
-
Pemberton, O. A., et al. (2012). KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Journal of the American Chemical Society, 134(28), 11485–11492. [Link]
-
Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. (2014). Patsnap. [Link]
-
Felpin, F.-X., & Lebreton, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(7), 3537–3589. [Link]
- US4273709A - Process for the preparation of thienamycin and intermediates. (1981).
-
Kawabata, T., et al. (2011). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Angewandte Chemie International Edition, 50(41), 9673–9676. [Link]
-
Hodous, B. L., & Fu, G. C. (2009). A catalytic asymmetric route to carbapenems. Journal of the American Chemical Society, 131(33), 11906–11908. [Link]
-
Synthesis of carbapenem antibiotic ertapenem. (2011). Chinese Journal of Medicinal Chemistry, 21(4), 295-298. [Link]
-
Shibasaki, M., et al. (1990). A novel ring-closure strategy for the carbapenems: the total synthesis of (+)-thienamycin. The Journal of Organic Chemistry, 55(16), 4920–4928. [Link]
-
Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. (2014). Organic Process Research & Development, 18(11), 1436–1442. [Link]
- WO2007104221A1 - A process for the preparation of meropenem. (2007).
- CN105439934A - Novel preparation method of ertapenem side chain. (2016).
-
Chemical structure of ertapenem. A. trans-1-hydroxyethyl group; B.... (n.d.). ResearchGate. [Link]
-
Kahan, J. S., et al. (1983). Thienamycin: development of imipenen-cilastatin. The Journal of Antimicrobial Chemotherapy, 12(Suppl D), 1–35. [Link]
- KR100667373B1 - New manufacturing method of imipenem. (2006).
-
Chen, C.-C., et al. (2016). A chiral pool approach for asymmetric syntheses of (−)-antrocin, (+)-asperolide C, and (−)-trans-ozic acid. Chemical Communications, 52(64), 9941–9944. [Link]
-
Brands, K. M. J., et al. (2003). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. The Journal of Organic Chemistry, 68(17), 6849–6852. [Link]
-
Wang, Z., et al. (2017). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis. Nature Communications, 8(1), 1937. [Link]
Sources
- 1. C6 Hydroxymethyl-Substituted Carbapenem MA-1-206 Inhibits the Major Acinetobacter baumannii Carbapenemase OXA-23 by Impeding Deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112341371B - A kind of preparation method of ertapenem side chain synthesis intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A catalytic asymmetric route to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side chain for meropenem synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105439930A - Preparation method and application of doripenem side chain disulfide - Google Patents [patents.google.com]
- 9. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dl.ndl.go.jp [dl.ndl.go.jp]
A Senior Application Scientist's Comparative Guide to Spectroscopic Methods for the Characterization of Pyrrolidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrrolidinone Scaffold
The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry and materials science. It forms the core of blockbuster nootropic drugs like levetiracetam and piracetam, and its polymer, polyvinylpyrrolidone (PVP), sees widespread use as an excipient in pharmaceutical formulations and in various industrial applications.[1] Given its prevalence, the unambiguous structural characterization of novel pyrrolidinone derivatives is a critical step in discovery and development.
This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose. As a Senior Application Scientist, my objective is not merely to list data but to explain the causality behind the spectra—why the molecule reveals itself in a particular way to each method. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information, culminating in a holistic and robust characterization strategy.
The Pyrrolidinone Core: A Spectroscopic Canvas
Before delving into specific techniques, let's establish our reference structure. The simplest member is 2-pyrrolidinone, the lactam of gamma-aminobutyric acid (GABA).[2] Its structure and standard numbering are fundamental to interpreting the spectroscopic data of its more complex derivatives.
Caption: Structure and numbering of the 2-pyrrolidinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Expertise & Experience: Decoding the Signals
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In the pyrrolidinone ring, the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups creates a predictable pattern of deshielding.
-
¹H NMR Spectroscopy : Protons closer to the amide group are shifted downfield.
-
H5 Protons : These protons are adjacent to the nitrogen atom and typically appear as a triplet around 3.4 ppm .[2] Their downfield shift is a direct consequence of the inductive effect of the electronegative nitrogen.
-
H3 Protons : Adjacent to the carbonyl group, these protons also experience deshielding and resonate as a triplet near 2.3 ppm .[2]
-
H4 Protons : Being the most shielded methylene group, these protons appear furthest upfield as a quintet (a triplet of triplets) around 2.1 ppm .[2]
-
N-H Proton : In unsubstituted pyrrolidinone, the amide proton is a broad singlet, its chemical shift being highly dependent on concentration and solvent due to hydrogen bonding.
-
-
¹³C NMR Spectroscopy : The carbon spectrum provides a direct count of non-equivalent carbons and insight into their functionalization.
-
C2 (Carbonyl Carbon) : This is the most deshielded carbon, appearing significantly downfield around 175-180 ppm due to the double bond to the highly electronegative oxygen.
-
C5 : The carbon adjacent to the nitrogen is the next most deshielded aliphatic carbon, typically found near 45 ppm .[2]
-
C3 & C4 : These methylene carbons are more shielded, with C3 (adjacent to C=O) appearing around 33 ppm and C4 around 22 ppm .[2]
-
Data Presentation: Characteristic NMR Shifts for 2-Pyrrolidinone
| Nucleus | ¹H Chemical Shift (ppm, CDCl₃)[2][3] | ¹³C Chemical Shift (ppm)[2] | Causality of Chemical Shift |
| C2=O | - | ~177.0 | Highly deshielded due to the electronegativity of the double-bonded oxygen. |
| -CH₂- (C3) | ~2.30 (t) | ~32.9 | Deshielded by the adjacent carbonyl group. |
| -CH₂- (C4) | ~2.12 (quintet) | ~22.7 | Most shielded aliphatic carbon, furthest from electron-withdrawing groups. |
| -CH₂- (C5) | ~3.40 (t) | ~45.5 | Deshielded by the adjacent electronegative nitrogen atom. |
| N-H | Variable (broad s) | - | Labile proton, shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthiness: The key to reliable NMR data is meticulous sample preparation and proper instrument setup.
-
Sample Preparation : Dissolve 5-10 mg of the pyrrolidinone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to avoid line broadening.
-
Solvent Selection : Choose a solvent that fully dissolves the compound and has residual solvent peaks that do not overlap with key analyte signals.[5] CDCl₃ is a good first choice for many organic compounds.
-
Referencing : Chemical shifts are reported relative to a reference standard, typically tetramethylsilane (TMS). In practice, spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[4]
-
Acquisition :
-
Tune and match the probe for the specific nucleus being observed.
-
Shim the magnetic field to achieve optimal homogeneity and sharp lineshapes.
-
Acquire a ¹H spectrum first. It is fast and provides a good overview.
-
Acquire a ¹³C{¹H} spectrum. Proton decoupling is used to simplify the spectrum to single lines for each carbon, which aids in counting the number of unique carbons.
-
For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning signals.[2]
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Carbonyl Signature
For any pyrrolidinone derivative, the most diagnostic feature in the IR spectrum is the intense absorption band corresponding to the amide C=O stretching vibration .
-
Frequency : In a five-membered lactam ring like pyrrolidinone, this band typically appears at a higher frequency (~1670-1700 cm⁻¹ ) compared to acyclic amides. This is due to the increased ring strain which enhances the s-character of the C=O bond, strengthening it and increasing the vibrational frequency.
-
Hydrogen Bonding : For N-unsubstituted pyrrolidinones, the C=O stretching frequency is sensitive to hydrogen bonding. In concentrated solutions or the solid state, intermolecular hydrogen bonding can lower the frequency by 20-40 cm⁻¹.
-
N-H Stretch : N-unsubstituted pyrrolidinones will also show an N-H stretching band in the region of 3200-3400 cm⁻¹ . This band is often broad, again due to hydrogen bonding.
Data Presentation: Key IR Absorptions for Pyrrolidinones
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad | Present only in N-unsubstituted pyrrolidinones. Broadness is indicative of hydrogen bonding. |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretches from the CH₂ groups of the ring. |
| C=O Stretch (Amide I) | 1670 - 1700 | Strong, Sharp | This is the most characteristic peak for the pyrrolidinone core. Its position can be influenced by substituents and conjugation.[6] |
| C-N Stretch | 1250 - 1350 | Medium | Corresponds to the stretching of the amide C-N bond. |
Experimental Protocol: FT-IR Analysis
Trustworthiness: Proper background correction and sample preparation are critical for obtaining a clean, interpretable IR spectrum.
-
Instrumentation : Modern laboratories use Fourier-Transform Infrared (FT-IR) spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory.[7]
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation : Analyze the positions, intensities, and shapes of the absorption bands to identify functional groups, paying special attention to the carbonyl region.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers puzzle pieces that help confirm its structure.
Expertise & Experience: The Fragmentation Puzzle
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. For pyrrolidinone, the molecular ion peak (M⁺˙) is typically observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (85.10 for 2-pyrrolidinone).[2][9]
The fragmentation patterns are governed by the stability of the resulting ions and neutral losses.
-
α-Cleavage : A common pathway for amides and ketones is cleavage of the bond alpha to the carbonyl group.[10] For pyrrolidinone, this can lead to the loss of CO or other fragments.
-
Pyrrolidine Ring Fragmentation : The pyrrolidine ring itself can undergo characteristic cleavages. For instance, α-cleavage at the amine can lead to specific fragment ions.[11] In complex derivatives, the pyrrolidinium ion often forms a stable, dominant fragment.[12]
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Pyrrolidinone [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability of Mercaptoacetamide-Based HDAC Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing everything from shelf-life and formulation to bioavailability and safety. Within the landscape of histone deacetylase (HDAC) inhibitors, the zinc-binding group (ZBG) is a key pharmacophoric element that dictates potency, selectivity, and, crucially, the molecule's stability profile. For years, the hydroxamic acid moiety has been the workhorse ZBG, leading to FDA-approved drugs like Vorinostat and Panobinostat.[1] However, the inherent chemical and metabolic liabilities of hydroxamates have spurred the development of alternative ZBGs, among which the mercaptoacetamide group has emerged as a promising contender.
This guide provides an in-depth, comparative assessment of the stability of mercaptoacetamide-based HDAC inhibitors, contrasting them with the well-documented profile of their hydroxamate-containing counterparts. We will explore the fundamental chemical principles governing their degradation, outline authoritative protocols for stability assessment, and present a synthesized comparison to inform rational drug design and development.
The Challenge with Hydroxamates: An Inherent Liability
The therapeutic success of hydroxamate-based inhibitors is tempered by significant stability concerns. The hydroxamic acid functional group is susceptible to extensive phase I and phase II metabolism.[2] A primary degradation route is its conversion to the corresponding, and generally inactive, carboxylic acid.[3] This transformation can occur via two main pathways:
-
Hydrolysis: The hydroxamic acid moiety can be hydrolyzed, a reaction often catalyzed by plasma esterases. This pathway contributes to high plasma clearance and can result in poor pharmacokinetic profiles and limited in vivo efficacy for compounds that are otherwise potent in vitro.[2]
-
Oxidative Cleavage: Recent studies have revealed that cytochrome P450 (P450) enzymes can also mediate the conversion of hydroxamates to carboxylic acids through an oxidative cleavage mechanism. This finding underscores the multiple metabolic pathways that can deactivate these inhibitors.[3]
Beyond metabolic instability, concerns have been raised about the potential for hydroxamates to cause mutagenicity through mechanisms like the Lossen rearrangement, which can generate reactive isocyanates in vivo. These liabilities present a major obstacle, particularly for long-term therapies or indications outside of oncology.
The Mercaptoacetamide Alternative: A Shift in Stability Profile
The mercaptoacetamide group offers a compelling alternative ZBG, designed to circumvent the metabolic instability of hydroxamates. The amide bond within the mercaptoacetamide moiety is generally more resistant to hydrolysis than the hydroxamic acid group. However, this structural change introduces a new, primary chemical liability: oxidation .
The thiol (-SH) group is a nucleophilic and easily oxidizable functional group. Its stability is highly sensitive to oxidative stress, which can lead to a cascade of degradation products.[4] The most common oxidative degradation pathway involves the formation of a disulfide dimer, effectively coupling two inhibitor molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.
This shift from hydrolytic to oxidative sensitivity fundamentally alters the strategy required for formulation and development. While mercaptoacetamides may exhibit superior plasma stability, they may require protection from atmospheric oxygen, trace metals that catalyze oxidation, or co-formulation with antioxidants.
A Framework for Stability Assessment: ICH-Guided Forced Degradation
To rigorously assess and compare the intrinsic stability of drug candidates, the International Council for Harmonisation (ICH) Q1A(R2) guideline mandates the performance of forced degradation (stress testing) studies.[5] These studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
A typical forced degradation study exposes the drug substance to five key stress conditions: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. The goal is to achieve a target degradation of 5-20%, as this provides sufficient degradation products for analysis without completely destroying the molecule.[6]
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for conducting a comparative forced degradation study.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each inhibitor (e.g., Ricolinostat for mercaptoacetamide; Givinostat for hydroxamate) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize with an equivalent volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Maintain at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent volume of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% (v/v) hydrogen peroxide.
-
Maintain at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a known quantity of the solid drug substance in an oven at 80°C. At each time point, dissolve a portion to the target concentration for analysis.
-
Withdraw samples at specified time points.
-
-
Photostability:
-
Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with UV detection.
-
Calculate the percentage of the parent drug remaining and quantify the formation of degradation products relative to the initial concentration.
-
Comparative Stability Analysis: Mercaptoacetamide vs. Hydroxamate
While a head-to-head published study under identical forced degradation conditions is not available, we can synthesize a comparative profile based on existing data and fundamental chemical principles. Here, we compare the expected stability of a mercaptoacetamide like Ricolinostat (ACY-1215) with the known profile of a hydroxamate like Givinostat (ITF2357) .
| Stress Condition | Hydroxamate (e.g., Givinostat) | Mercaptoacetamide (e.g., Ricolinostat) | Rationale for Difference |
| Acid Hydrolysis | Moderate Stability. Susceptible to hydrolysis, but generally slower than base-catalyzed hydrolysis. | High Stability (Predicted) | The amide bond in mercaptoacetamides is significantly more resistant to acid hydrolysis than the hydroxamic acid moiety. |
| Base Hydrolysis | Low Stability. Rapidly hydrolyzes to the corresponding carboxylate. | High Stability (Predicted) | The amide bond is also more stable under basic conditions compared to the hydroxamic acid. |
| Oxidative Stress | Moderate Stability. Generally stable, though some degradation may occur on other parts of the molecule. | Low Stability (Predicted) | The thiol (-SH) group is the primary point of vulnerability and is highly susceptible to oxidation, leading to disulfide dimers and other oxidized species. |
| Thermal Stress | Moderate Stability. Degradation is compound-specific. Givinostat shows ~6.3% degradation in aqueous solution after 6 days at 40°C. | Moderate Stability (Predicted) | Thermal stability will be highly dependent on the overall molecular structure, but the thiol group can be prone to heat-induced oxidation. |
| Photolytic Stress | Compound-specific. | Compound-specific. | Photostability is determined by the chromophores in the entire molecule, not just the ZBG. Both classes would require specific evaluation. |
Note: The stability profile for Ricolinostat is predicted based on the known chemical reactivity of the mercaptoacetamide functional group. The data for Givinostat is based on limited published information and the known reactivity of hydroxamic acids.
Conclusion and Outlook for Drug Development
The choice of a zinc-binding group for an HDAC inhibitor represents a critical decision in the drug design process, with profound implications for the compound's stability and overall developability.
-
Hydroxamic acids , while potent, possess inherent liabilities related to both hydrolytic and oxidative metabolic pathways, which can lead to poor pharmacokinetic properties. Their development requires careful consideration of metabolic fate and potential toxicities.
-
Mercaptoacetamides successfully address the primary hydrolytic instability of hydroxamates, offering a potentially more robust scaffold in a biological milieu. However, they trade this advantage for a pronounced sensitivity to oxidative degradation.
For scientists and drug development professionals, this comparison provides actionable insights:
-
Prioritize Early Assessment: The stability profile of a lead compound should be assessed early using forced degradation studies to identify critical liabilities.
-
Formulation is Key: For mercaptoacetamide-based inhibitors, formulation strategies must be designed to mitigate oxidative degradation. This may include the use of antioxidants, control of headspace oxygen in packaging, or selection of a more stable salt form.
-
Consider Pro-drug Approaches: The susceptibility of the thiol group to form reversible disulfide bonds can be exploited. Developing a disulfide dimer as a pro-drug could protect the active thiol in vivo, potentially improving stability and altering the pharmacokinetic profile.[7]
Ultimately, there is no single "best" ZBG. The optimal choice will depend on the specific therapeutic application, the desired route of administration, and the overall molecular context. By understanding the distinct stability profiles of different inhibitor classes, researchers can make more informed decisions, leading to the development of safer and more effective HDAC-targeted therapies.
References
-
Gabhe, S. Y., Tatke, P. A., & Khan, T. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
- Mili, A., et al. (2021).
- Montero, A., et al. (2019). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.
- O'Connor, O. A., et al. (2021). First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. The Oncologist.
- Miele, E., et al. (2021).
- Wang, Z., et al. (2015). Thiol Versus Hydroxamate as Zinc Binding Group In HDAC Inhibition: An Ab Initio QM/MM Molecular Dynamics Study. PLoS One.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research.
- Mercuri, E., et al. (2024). Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy. Frontiers in Genetics.
- Sgorbissa, A., et al. (2016). Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. Future Medicinal Chemistry.
- Wang, L., et al. (2024). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition.
-
Organic Chemistry Portal. (2015). Oxidation of Organic Functional Groups. Retrieved from [Link]
-
NeurologyLive. (2024). Givinostat Delays Duchenne Muscular Dystrophy Progression by 2 Years, Simulation Model Shows. Retrieved from [Link]
- Bajaj, S., et al. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis.
- Raje, N., et al. (2012). Ricolinostat (ACY-1215), the First Selective HDAC6 Inhibitor, in Combination with Bortezomib and Dexamethasone in Patients with Relapsed or Relapsed-and-Refractory Multiple Myeloma: Phase 1b Results (ACY-100 Study). Blood.
-
National Center for Biotechnology Information. (n.d.). Ricolinostat. PubChem Compound Database. Retrieved from [Link]
- Bressi, J. C., et al. (2010). Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
- Vivanet, S., et al. (2016). Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, Alone and in Combination with Bendamustine Is Effective in Preclinical Studies in Lymphoma Cell Lines. Blood.
- Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
UniCA IRIS. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]
- Itoh, Y., et al. (2015). Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
